Product packaging for Amine(Cat. No.:)

Amine

Cat. No.: B1642673
M. Wt: 195.29 g/mol
InChI Key: PUDKWSNXLKDKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amines are a fundamental class of organic compounds derived from ammonia (NH₃) by replacing one or more hydrogen atoms with alkyl or aryl groups . They are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen atom, a structure that dictates their reactivity and properties . The nitrogen atom in amines possesses a lone pair of electrons, making these compounds both basic and nucleophilic, which is central to their mechanism of action in chemical reactions and synthesis . This versatile reactivity makes amines indispensable in industrial and scientific research. They are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers . Specific amines like monoethanolamine, diethanolthis compound, and triethanolthis compound are widely used in the formulation of surfactants, emulsifiers, and corrosion inhibitors . Furthermore, this compound functional groups are present in a vast array of biologically active molecules, including amino acids, alkaloids, neurotransmitters, and DNA, highlighting their significant research value in medicinal chemistry and drug discovery . In material science, amines serve as key components in the production of urethane foam catalysts and cement grinding aids . Researchers value our high-purity this compound reagents for their critical role in developing sustainable chemical processes, such as catalytic N-alkylation and reductive amination from renewable resources . Proper storage and handling are essential; amines should be kept in cool, dry, and well-ventilated areas to maintain stability and ensure safety . Intended Use : This product is intended for research use only by trained professionals. It is not for diagnostic, therapeutic, or any human use. Strict adherence to all safety protocols, including the use of appropriate personal protective equipment (PPE), is required when handling this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3S B1642673 Amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

2-methylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-amine

InChI

InChI=1S/C9H13N3S/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H2,1H3,(H2,10,11,12)

InChI Key

PUDKWSNXLKDKBT-UHFFFAOYSA-N

SMILES

CSC1=NC2=C(CCCC2)C(=N1)N

Canonical SMILES

CSC1=NC2=C(CCCC2)C(=N1)N

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of Amines in Biological Systems: A Technical Guide to Natural Sources and Functional Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amines, a diverse class of organic compounds derived from ammonia, are fundamental to a vast array of biological processes. Their structural versatility, ranging from simple biogenic amines to complex alkaloids, allows them to function as neurotransmitters, hormones, signaling molecules, and crucial intermediates in cellular metabolism. This technical guide provides an in-depth exploration of the natural origins of key amines and their multifaceted biological functions, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways they govern. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering insights into the therapeutic potential and physiological significance of this vital class of molecules.

Natural Sources of Biogenic Amines

Biogenic amines are produced through the decarboxylation of amino acids and are commonly found in a variety of fermented and protein-rich foods.[1][2] Their presence and concentration can be influenced by microbial activity, processing, and storage conditions.[3][4]

Amines in Fermented Foods and Beverages

Fermented products are a significant dietary source of biogenic amines, where their formation is a natural consequence of microbial metabolism.[5] The types and quantities of amines present can vary widely depending on the specific microorganisms involved in fermentation and the precursor amino acids available in the raw materials.[3]

Food/Beverage CategoryPredominant AminesTypical Concentration Range (mg/kg or mg/L)References
Cheese Tyramine, Putrescine, Cadaverine, Histthis compoundTyrthis compound: 100 - 2000; Putrescine: 10 - 500; Cadaverine: 10 - 1000; Histthis compound: <10 - 1000[6]
Fermented Sausages Cadaverine, Putrescine, Tyrthis compoundCadaverine: up to 1484; Putrescine: up to 479; Tyrthis compound: variable[4][7][8][9][10]
Wine Histthis compound, Tyrthis compound, PutrescineHistthis compound: <0.1 (histthis compound-free) to >10[11][12][13]
Fish and Fishery Products Histthis compound<50 (safe) to >1000 (toxic)[1]
Endogenous Amines as Neurotransmitters and Hormones

The human body synthesizes a variety of amines that act as critical signaling molecules in the nervous and endocrine systems. These are often referred to as monothis compound neurotransmitters and catecholamines.[14][15]

This compoundPrimary Natural Source (Endogenous)Key Biological Functions
Dopthis compound Substantia nigra, Ventral tegmental areaMotor control, motivation, reward, cognition[15][16]
Norepinephrine (Noradrenaline) Locus coeruleus, Sympathetic nervous systemArousal, attention, "fight-or-flight" response[17][18]
Epinephrine (Adrenaline) Adrenal medulla"Fight-or-flight" response, increases heart rate and blood pressure
Serotonin (5-Hydroxytryptthis compound) Raphe nuclei, Enterochromaffin cells (gut)Mood regulation, sleep, appetite, digestion[[“]][20]
Histthis compound Mast cells, Basophils, Neurons in the hypothalamusImmune response, gastric acid secretion, wakefulness
Polyamines: Ubiquitous Regulators of Cell Function

Polyamines, such as putrescine, spermidine, and spermine, are polycationic molecules found in all living cells and are essential for cell growth, proliferation, and differentiation.[21][22][23]

Polythis compoundPrecursor Amino AcidKey Biological Functions
Putrescine OrnithinePrecursor for spermidine and spermine synthesis
Spermidine PutrescineCell growth, proliferation, autophagy, antioxidant defense[24]
Spermine SpermidineDNA stabilization, gene expression, ion channel function[2]
Plant-Derived Alkaloids

Alkaloids are a large and diverse group of naturally occurring nitrogen-containing compounds, primarily found in plants. They exhibit a wide range of potent physiological effects in humans.

AlkaloidRepresentative Plant Source(s)Primary Biological Effect(s)
Berberine Berberis species (e.g., Barberry)Antimicrobial, anti-inflammatory, metabolic regulation
Scopolthis compound Datura and Brugmansia species (e.g., Jimsonweed)Anticholinergic, antiemetic
Caffeine Coffea species (Coffee), Camellia sinensis (Tea)Central nervous system stimulant
Nicotine Nicotiana tabacum (Tobacco)Stimulant, addictive

Biological Functions and Signaling Pathways

The biological effects of amines are mediated through their interaction with specific receptors and their subsequent influence on intracellular signaling cascades.

Neurotransmitter Signaling

Monothis compound neurotransmitters exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of neurons, initiating a cascade of intracellular events that modulate neuronal excitability and communication.

Dopthis compound receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[11][15] D1-like receptor activation typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels, while D2-like receptor activation generally inhibits adenylyl cyclase.[25]

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_vesicle Dopthis compound (in vesicle) L_DOPA->Dopamine_vesicle DOPA Decarboxylase Dopamine_synapse Dopthis compound Dopamine_vesicle->Dopamine_synapse Release DAT Dopthis compound Transporter (DAT) DAT->Dopamine_vesicle Dopamine_synapse->DAT Reuptake D1_receptor D1 Receptor Dopamine_synapse->D1_receptor Binds D2_receptor D2 Receptor Dopamine_synapse->D2_receptor Binds AC_stim Adenylyl Cyclase (Stimulated) D1_receptor->AC_stim Gs AC_inhib Adenylyl Cyclase (Inhibited) D2_receptor->AC_inhib Gi cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA Protein Kinase A cAMP_inc->PKA Downstream_effects_inhib Downstream Effects cAMP_dec->Downstream_effects_inhib Downstream_effects_stim Downstream Effects (e.g., Gene Expression) PKA->Downstream_effects_stim

Dopthis compound synthesis, release, and postsynaptic signaling.

Serotonin exerts its diverse effects through a large family of receptors, with the 5-HT2A receptor being a prominent example involved in processes like learning, memory, and mood.[22][23][26] Activation of the 5-HT2A receptor, a Gq-coupled GPCR, stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[3][23]

Serotonin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin (5-HT) HTR2A 5-HT2A Receptor Serotonin->HTR2A Binds Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Cellular_response Cellular Response Ca_release->Cellular_response PKC->Cellular_response

Serotonin 5-HT2A receptor signaling cascade.
Polythis compound Metabolism and Function

The intracellular concentrations of polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[24][27] Ornithine decarboxylase (ODC) is the rate-limiting enzyme in polythis compound biosynthesis, converting ornithine to putrescine. Subsequent enzymatic steps lead to the formation of spermidine and spermine.

Polyamine_Metabolism Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SpdS Spermine Spermine Spermidine->Spermine SpmS Acetyl_Spd N1-acetylspermidine Spermidine->Acetyl_Spd SSAT Acetyl_Spm N1-acetylspermine Spermine->Acetyl_Spm SSAT Arginase Arginase ODC Ornithine Decarboxylase (ODC) SpdS Spermidine Synthase SpmS Spermine Synthase SSAT Spermidine/Spermine N1-acetyltransferase (SSAT) PAO Polythis compound Oxidase (PAO) dcSAM Decarboxylated S-adenosylmethionine dcSAM->SpdS dcSAM->SpmS Acetyl_Spd->Putrescine PAO Acetyl_Spm->Spermidine PAO

Overview of polythis compound biosynthesis and catabolism.

Elevated polythis compound levels are often observed in cancer cells, where they are crucial for sustaining rapid proliferation.[2][5][28][29] This has made the polythis compound metabolic pathway a key target for anticancer drug development.

Cell TypePutrescine (nmol/mg protein)Spermidine (nmol/mg protein)Spermine (nmol/mg protein)Reference
Normal Pancreatic Tissue ~0.5~2.5~3.0[28]
Pancreatic Cancer Tissue Significantly higher than normal~2.5~3.0[28]
Normal Prostate Tissue LowLowHigh[29]
Prostate Cancer Tissue HigherHigherSignificantly lower than normal[29]
Breast Cancer Cells (T-47D) -UpregulatedUpregulated[5]
Biological Activity of Plant Alkaloids

Many plant alkaloids exert their physiological effects by interacting with neurotransmitter receptors or enzymes. For example, some alkaloids are potent inhibitors of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

AlkaloidIC₅₀ on Acetylcholinesterase (AChE)Reference
Berberine 2.33 ± 0.16 µM[8]
Coptisine 13.50 ± 1.48 µM[8]
Palmatine 6.52 ± 0.84 µM[8]
Fangchinoline 2.17 ± 0.05 µM[8]
1-O-acetyllycorine 0.96 ± 0.04 µM[1]
Crinine 461 ± 14 µM[1]
Lycorine 213 ± 1 µM[1]

Other alkaloids, like scopolthis compound, act as antagonists at muscarinic acetylcholine receptors.

AlkaloidReceptor TargetIC₅₀ / KᵢReference
Scopolthis compound Muscarinic Acetylcholine ReceptorsIC₅₀: 55.3 nM[1][15][21]
Atropine Muscarinic Acetylcholine ReceptorsIC₅₀: 1.74 µM (on 5-HT3 receptors)[30][31]

Experimental Protocols

Quantification of Histthis compound in Fish Samples by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantitative determination of histthis compound in fish.

1. Principle: Histthis compound is extracted from fish samples, derivatized with a fluorescent tag (e.g., o-phthalaldehyde or dansyl chloride), separated by reverse-phase HPLC, and quantified using a fluorescence or UV detector.

2. Reagents and Materials:

  • Perchloric acid (HClO₄) or Trichloroacetic acid (TCA) solution

  • Sodium hydroxide (NaOH)

  • o-Phthalaldehyde (OPA) or Dansyl chloride derivatizing reagent

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Histthis compound standard

  • C18 reverse-phase HPLC column

  • Homogenizer

  • Centrifuge

  • HPLC system with fluorescence or UV detector

3. Sample Preparation and Extraction:

  • Homogenize a known weight of the fish sample with an acidic extraction solution (e.g., 0.4 M perchloric acid).

  • Centrifuge the homogenate to pellet the proteins and other solids.

  • Collect the supernatant containing the histthis compound.

4. Derivatization:

  • Take an aliquot of the supernatant and adjust the pH to be alkaline.

  • Add the derivatizing reagent (e.g., OPA) and allow the reaction to proceed in the dark.

  • The reaction produces a stable, fluorescent derivative of histthis compound.

5. HPLC Analysis:

  • Inject the derivatized sample onto the C18 column.

  • Elute the histthis compound derivative using a mobile phase gradient of acetonitrile and water.

  • Detect the derivative using a fluorescence detector (e.g., excitation at 350 nm, emission at 450 nm for OPA derivatives) or a UV detector.

  • Quantify the histthis compound concentration by comparing the peak area of the sample to a standard curve prepared with known concentrations of histthis compound.

6. Workflow Diagram:

HPLC_Workflow start Start sample_prep Sample Preparation (Homogenization in Acid) start->sample_prep centrifugation Centrifugation sample_prep->centrifugation extraction Supernatant Collection (Histthis compound Extract) centrifugation->extraction derivatization Derivatization (e.g., with OPA) extraction->derivatization hplc_analysis HPLC Analysis (Separation & Detection) derivatization->hplc_analysis quantification Quantification (Comparison to Standard Curve) hplc_analysis->quantification end End quantification->end

Workflow for histthis compound analysis by HPLC.
Dopthis compound D2 Receptor Radioligand Binding Assay

This protocol describes a radioligand binding assay to characterize the interaction of ligands with the dopthis compound D2 receptor.

1. Principle: This assay measures the binding of a radioactively labeled ligand (radioligand) to the D2 receptor. The affinity of unlabeled test compounds for the receptor can be determined by their ability to compete with the radioligand for binding.

2. Reagents and Materials:

  • Cell membranes expressing the dopthis compound D2 receptor (e.g., from transfected cell lines)

  • Radioligand (e.g., [³H]spiperone)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Non-specific binding inhibitor (e.g., haloperidol or butaclamol)

  • Test compounds (unlabeled)

  • Glass fiber filters

  • Scintillation cocktail

  • Filtration apparatus

  • Scintillation counter

3. Assay Procedure:

  • Prepare dilutions of the test compounds and the radioligand in the assay buffer.

  • In a series of tubes or a 96-well plate, combine the cell membranes, the radioligand, and either buffer (for total binding), a high concentration of the non-specific inhibitor (for non-specific binding), or the test compound.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The receptors and bound radioligand will be retained on the filter.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • For competition assays, plot the percentage of specific binding as a function of the log concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Kᵢ (inhibition constant) of the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

5. Experimental Workflow:

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Compounds) start->prepare_reagents incubation Incubation (Binding to Equilibrium) prepare_reagents->incubation filtration Filtration (Separate Bound from Free) incubation->filtration washing Washing Filters filtration->washing counting Scintillation Counting washing->counting data_analysis Data Analysis (Calculate IC₅₀ and Kᵢ) counting->data_analysis end End data_analysis->end

Workflow for a radioligand binding assay.
Serotonin Transporter (SERT) Uptake Assay

This protocol describes an assay to measure the activity of the serotonin transporter (SERT) in cultured cells.

1. Principle: This assay measures the uptake of a labeled substrate (e.g., [³H]serotonin or a fluorescent analog) into cells expressing SERT. The potency of test compounds as SERT inhibitors is determined by their ability to block this uptake.

2. Reagents and Materials:

  • Cultured cells expressing SERT (e.g., HEK293-SERT cells)

  • Labeled SERT substrate (e.g., [³H]serotonin)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Known SERT inhibitor (e.g., fluoxetine or paroxetine) for positive control and non-specific uptake determination

  • Test compounds

  • Cell culture plates (e.g., 96-well)

  • Scintillation counter or fluorescence plate reader

3. Assay Procedure:

  • Plate the SERT-expressing cells in a multi-well plate and allow them to adhere.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with either buffer, a known SERT inhibitor (for non-specific uptake), or the test compound.

  • Initiate the uptake by adding the labeled SERT substrate to each well.

  • Incubate for a defined period at a controlled temperature (e.g., 37°C) to allow for substrate transport into the cells.

  • Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold buffer.

  • Lyse the cells to release the intracellular labeled substrate.

  • Measure the amount of labeled substrate taken up by the cells using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates).

4. Data Analysis:

  • Calculate specific uptake by subtracting the non-specific uptake (in the presence of a potent inhibitor) from the total uptake.

  • For inhibition assays, plot the percentage of specific uptake as a function of the log concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific uptake) from the resulting dose-response curve.

Conclusion

Amines represent a class of molecules with profound and diverse impacts on biological systems. From their origins in dietary sources to their intricate roles in neurotransmission and cellular regulation, a comprehensive understanding of their functions is paramount for advancing our knowledge in neuroscience, pharmacology, and drug development. The quantitative data, detailed methodologies, and pathway visualizations presented in this guide offer a foundational resource for researchers dedicated to unraveling the complexities of this compound biology and harnessing their therapeutic potential. Continued investigation into the nuanced mechanisms of this compound action will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of human diseases.

References

Navigating the Nitrogen Landscape: A Technical Guide to Amine Nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the IUPAC and common nomenclature of amines, featuring quantitative data, experimental protocols, and pathway visualizations.

Amines, organic compounds bearing a nitrogen atom with a lone pair of electrons, are fundamental to the fields of chemistry, biology, and pharmacology. Their diverse roles, from acting as key neurotransmitters to serving as essential building blocks in medicinal chemistry, necessitate a thorough and unambiguous system of nomenclature. This guide provides a comprehensive overview of both the systematic International Union of Pure and Applied Chemistry (IUPAC) and the common naming conventions for this critical class of molecules.

Core Principles of Amine Nomenclature

The naming of amines is primarily determined by the number of alkyl or aryl groups attached to the nitrogen atom, classifying them as primary (1°), secondary (2°), or tertiary (3°).[1] Both IUPAC and common nomenclature systems are widely used, with the choice often depending on the complexity of the molecule and the context.

IUPAC Nomenclature

The IUPAC system provides a systematic approach to naming amines, ensuring that each compound has a unique and descriptive name. The general rules are as follows:

  • Primary Amines: For simple primary amines, the suffix "-amine" is added to the name of the alkyl substituent.[2] Alternatively, and more systematically, the "-e" from the parent alkane name is replaced with "-amine".[2] The carbon chain is numbered to give the carbon atom bonded to the nitrogen the lowest possible number.[3]

  • Secondary and Tertiary Amines:

    • Symmetrical Amines: For symmetrical secondary or tertiary amines, where all the alkyl or aryl groups are identical, the prefix "di-" or "tri-" is added to the name of the substituent group, which is then followed by "this compound".[2]

    • Unsymmetrical Amines: In unsymmetrical amines, the largest or most complex alkyl group is considered the parent chain and is named as the primary this compound. The other alkyl groups attached to the nitrogen are designated as N-substituents.[2][3]

  • Amines as Substituents: When a higher-priority functional group is present in the molecule, the amino group (-NH2) is named as a substituent with the prefix "amino-".[2][4]

Common Nomenclature

Common names are frequently used for simpler amines. The general rule is to name the alkyl groups attached to the nitrogen alphabetically, followed by the suffix "-amine".[5]

Below is a diagram illustrating the decision-making process for naming amines according to IUPAC rules.

Amine_Nomenclature_Decision_Tree start Start with the this compound structure classify Classify the this compound: Primary (R-NH2) Secondary (R2-NH) Tertiary (R3-N) start->classify is_primary Primary this compound classify->is_primary One R group is_secondary Secondary this compound classify->is_secondary Two R groups is_tertiary Tertiary this compound classify->is_tertiary Three R groups has_higher_priority Higher priority functional group present? is_primary->has_higher_priority is_symmetrical_sec Symmetrical? is_secondary->is_symmetrical_sec is_symmetrical_tert Symmetrical? is_tertiary->is_symmetrical_tert name_symmetrical_sec Use 'di-' prefix + alkyl name + 'this compound' is_symmetrical_sec->name_symmetrical_sec Yes name_unsymmetrical_sec Identify longest chain as parent this compound. Name smaller group as N-substituent. is_symmetrical_sec->name_unsymmetrical_sec No name_symmetrical_tert Use 'tri-' prefix + alkyl name + 'this compound' is_symmetrical_tert->name_symmetrical_tert Yes name_unsymmetrical_tert Identify longest chain as parent this compound. Name smaller groups as N-substituents. is_symmetrical_tert->name_unsymmetrical_tert No name_primary Replace '-e' of parent alkane with '-amine' or name as alkylthis compound. has_higher_priority->name_primary No name_as_substituent Name as 'amino-' substituent. has_higher_priority->name_as_substituent Yes

A decision tree for the IUPAC nomenclature of amines.

Nomenclature of Complex and Polyfunctional Amines

Aromatic Amines

The simplest aromatic this compound, C₆H₅NH₂, is known by its common and IUPAC-accepted name, aniline.[2] Substituted anilines are named as derivatives of aniline, with the position of the substituents on the benzene ring indicated by numbers or, in common nomenclature, by the prefixes ortho- (o-), meta- (m-), and para- (p-).

Heterocyclic Amines

Heterocyclic amines are cyclic compounds where the nitrogen atom is part of the ring. Many have trivial names that are accepted by IUPAC, such as pyridine, pyrrole, and piperidine. In systematic nomenclature, the Hantzsch-Widman system is often employed.

Polyamines

Polyamines are organic compounds containing two or more amino groups. They are named by adding the suffix "-dithis compound", "-trithis compound", etc., to the name of the parent hydrocarbon. The positions of the amino groups are indicated by locants.

Quantitative Data on this compound Properties

The basicity of an this compound, a critical parameter in drug design and development, is quantified by the pKa of its conjugate acid.[6] A higher pKa value corresponds to a stronger base. The boiling point and solubility of amines are also important physical properties.

This compoundIUPAC NameCommon NamepKa of Conjugate AcidBoiling Point (°C)Solubility in Water
CH₃NH₂Methanthis compoundMethylthis compound10.63-6.3Very soluble
(CH₃)₂NHN-Methylmethanthis compoundDimethylthis compound10.737Very soluble
(CH₃)₃NN,N-Dimethylmethanthis compoundTrimethylthis compound9.813Soluble
CH₃CH₂NH₂Ethanthis compoundEthylthis compound10.6716.6Miscible
C₆H₅NH₂Benzenthis compoundAniline4.631843.7 g/100 mL
PyridinePyridine5.25115Miscible
PiperidinePiperidine11.12106Miscible

Experimental Protocols for this compound Chemistry

Synthesis of Primary Amines: The Gabriel Synthesis

The Gabriel synthesis is a robust method for the preparation of primary amines from primary alkyl halides, avoiding the overalkylation that can occur with direct alkylation of ammonia.[11][12][13][14]

Procedure:

  • Deprotonation of Phthalimide: Phthalimide is deprotonated by a base, such as potassium hydroxide, to form a nucleophilic potassium phthalimide salt.[12]

  • N-Alkylation: The potassium phthalimide then undergoes a nucleophilic substitution reaction (SN2) with a primary alkyl halide to form an N-alkylphthalimide.[12][14]

  • Hydrolysis or Hydrazinolysis: The primary this compound is liberated from the N-alkylphthalimide by either acidic hydrolysis or, more commonly, by reaction with hydrazine (the Ing-Manske procedure).[11][15]

Gabriel_Synthesis_Workflow Phthalimide Phthalimide PotassiumPhthalimide Potassium Phthalimide Phthalimide->PotassiumPhthalimide Deprotonation Base Base (e.g., KOH) Base->PotassiumPhthalimide N_Alkylphthalimide N-Alkylphthalimide PotassiumPhthalimide->N_Alkylphthalimide SN2 Reaction AlkylHalide Primary Alkyl Halide (R-X) AlkylHalide->N_Alkylphthalimide Primarythis compound Primary this compound (R-NH2) N_Alkylphthalimide->Primarythis compound Hydrazinolysis Phthalhydrazide Phthalhydrazide (byproduct) N_Alkylphthalimide->Phthalhydrazide Hydrazinolysis Hydrazine Hydrazine (N2H4) Hydrazine->Primarythis compound Hydrazine->Phthalhydrazide

Workflow for the Gabriel synthesis of primary amines.
Synthesis of Amines via Reductive Amination

Reductive amination is a versatile method for preparing primary, secondary, and tertiary amines from aldehydes or ketones.[16][17]

Procedure:

  • Imine/Enthis compound Formation: An aldehyde or ketone reacts with ammonia, a primary this compound, or a secondary this compound to form an imine or enthis compound intermediate.

  • In situ Reduction: The intermediate is reduced in the same reaction vessel (in situ) to the corresponding this compound using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[16]

Characterization of Amines: The Hinsberg Test

The Hinsberg test is a classic chemical test used to distinguish between primary, secondary, and tertiary amines.[18][19][20][21][22]

Procedure:

  • Reaction with Benzenesulfonyl Chloride: The this compound is shaken with benzenesulfonyl chloride in the presence of an aqueous alkali (e.g., NaOH or KOH).

  • Observation of Precipitate:

    • Primary this compound: Forms a sulfonamide that is soluble in the alkali due to the presence of an acidic proton on the nitrogen.[19][22] Acidification of the solution will cause the sulfonamide to precipitate.

    • Secondary this compound: Forms an insoluble sulfonamide that precipitates from the alkaline solution.[19][22]

    • Tertiary this compound: Does not react with the benzenesulfonyl chloride to form a stable sulfonamide.[19][22]

This compound Signaling Pathways in Neurobiology

Amines are central to neurobiology, acting as neurotransmitters that regulate a vast array of physiological and cognitive processes. The signaling pathways of serotonin and dopthis compound are of particular interest in drug development.

Serotonin Signaling Pathway

Serotonin (5-hydroxytryptthis compound or 5-HT) is a monothis compound neurotransmitter involved in the regulation of mood, appetite, and sleep.[23] It is synthesized from the amino acid tryptophan.[24] After its release into the synaptic cleft, serotonin binds to a variety of receptors on the postsynaptic neuron, initiating a signaling cascade. The signal is terminated by the reuptake of serotonin into the presynaptic neuron by the serotonin transporter (SERT).[24]

Serotonin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP Tryptophan Hydroxylase Serotonin_pre Serotonin (5-HT) Five_HTP->Serotonin_pre Aromatic L-amino acid decarboxylase VMAT VMAT2 Serotonin_pre->VMAT Packaging into vesicles MAO MAO (Degradation) Serotonin_pre->MAO Synaptic_Cleft Synaptic Cleft VMAT->Synaptic_Cleft Release SERT SERT (Reuptake Transporter) SERT->Serotonin_pre Synaptic_Cleft->SERT Reuptake Serotonin_synapse Serotonin Serotonin_Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) G_Protein G-Protein Serotonin_Receptor->G_Protein Activation Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase, PLC) G_Protein->Effector_Enzyme Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector_Enzyme->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Serotonin_synapse->Serotonin_Receptor Binding Dopamine_Synthesis_and_Metabolism Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopthis compound Dopthis compound L_DOPA->Dopthis compound DOPA Decarboxylase Norepinephrine Norepinephrine Dopthis compound->Norepinephrine Dopthis compound β-hydroxylase DOPAC DOPAC Dopthis compound->DOPAC MAO Three_MT 3-Methoxytyrthis compound Dopthis compound->Three_MT COMT HVA Homovanillic Acid (HVA) DOPAC->HVA COMT Three_MT->HVA MAO

References

An In-depth Technical Guide on the Physical Properties of Amines: Boiling Point and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of amines, specifically their boiling points and solubility. Understanding these fundamental characteristics is crucial for researchers and professionals involved in drug development, chemical synthesis, and various other scientific disciplines, as they influence reaction kinetics, purification processes, and formulation strategies. This document presents quantitative data, detailed experimental protocols, and a visual representation of the underlying principles governing these properties.

Core Concepts: Intermolecular Forces in Amines

The boiling point and solubility of amines are primarily dictated by the nature and strength of the intermolecular forces present. The key forces at play are:

  • Hydrogen Bonding: Primary (R-NH₂) and secondary (R₂-NH) amines possess N-H bonds, allowing them to act as both hydrogen bond donors and acceptors.[1] This is the most significant intermolecular force in these amines, leading to higher boiling points compared to nonpolar compounds of similar molecular weight.[2] Tertiary amines (R₃-N) lack N-H bonds and therefore cannot act as hydrogen bond donors, which significantly impacts their physical properties.[2]

  • Dipole-Dipole Interactions: The polar C-N and N-H bonds create a net dipole moment in amine molecules, leading to dipole-dipole attractions between them.[3]

  • Van der Waals Forces (London Dispersion Forces): These forces are present in all molecules and increase with the size and surface area of the alkyl or aryl groups.[2]

Boiling Point of Amines

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For amines, the boiling point is influenced by several structural factors:

Effect of this compound Class (Primary vs. Secondary vs. Tertiary)

For isomeric amines with similar molecular weights, the boiling point generally follows the order: Primary > Secondary > Tertiary .[4]

  • Primary amines have two N-H bonds, allowing for extensive intermolecular hydrogen bonding, resulting in the highest boiling points among the three classes.[4]

  • Secondary amines have one N-H bond, leading to less extensive hydrogen bonding compared to primary amines, and thus have intermediate boiling points.[3]

  • Tertiary amines have no N-H bonds and cannot form hydrogen bonds with each other. Their boiling points are therefore significantly lower than those of isomeric primary and secondary amines and are more comparable to those of alkanes with similar molecular weights.[1]

Effect of Molecular Weight and Carbon Chain Length

Within a homologous series, the boiling point of amines increases with increasing molecular weight.[2] This is due to the increase in the surface area of the molecule, which leads to stronger van der Waals dispersion forces.[2]

Effect of Chain Branching

Branching in the alkyl chain of an this compound lowers its boiling point compared to a straight-chain isomer of the same molecular weight. The more compact, spherical shape of branched isomers reduces the surface area available for intermolecular contact, leading to weaker van der Waals forces.

Comparison with Other Functional Groups
  • Alcohols vs. Amines: Alcohols generally have higher boiling points than amines of similar molecular weight. This is because the O-H bond is more polar than the N-H bond due to the higher electronegativity of oxygen, resulting in stronger hydrogen bonds.[5]

  • Alkanes vs. Amines: Amines have significantly higher boiling points than alkanes of comparable molecular weight due to the presence of hydrogen bonding and dipole-dipole interactions in amines, which are absent in nonpolar alkanes.[2]

Data Presentation: Boiling Points of Selected Amines

The following tables summarize the boiling points of various primary, secondary, and tertiary amines to illustrate the trends discussed.

Table 1: Boiling Points of Primary Amines

This compoundStructureMolecular Weight ( g/mol )Boiling Point (°C)
Methylthis compoundCH₃NH₂31.06-6.3[6]
Ethylthis compoundCH₃CH₂NH₂45.0816.6[6]
n-Propylthis compoundCH₃CH₂CH₂NH₂59.1148.7[6]
n-Butylthis compoundCH₃(CH₂)₃NH₂73.1477.8[6]
iso-Butylthis compound(CH₃)₂CHCH₂NH₂73.1468-69
sec-Butylthis compoundCH₃CH₂CH(CH₃)NH₂73.1463
tert-Butylthis compound(CH₃)₃CNH₂73.1444-46
n-Pentylthis compoundCH₃(CH₂)₄NH₂87.16104
n-Hexylthis compoundCH₃(CH₂)₅NH₂101.19132

Table 2: Boiling Points of Secondary Amines

This compoundStructureMolecular Weight ( g/mol )Boiling Point (°C)
Dimethylthis compound(CH₃)₂NH45.087.4[6]
Diethylthis compound(CH₃CH₂)₂NH73.1455.5
Di-n-propylthis compound(CH₃CH₂CH₂)₂NH101.19109-111
N-Methylethylthis compoundCH₃NHCH₂CH₃59.1136-37
N-Methyl-n-propylthis compoundCH₃NH(CH₂)₂CH₃73.1465-67

Table 3: Boiling Points of Tertiary Amines

This compoundStructureMolecular Weight ( g/mol )Boiling Point (°C)
Trimethylthis compound(CH₃)₃N59.112.9[6]
Triethylthis compound(CH₃CH₂)₃N101.1989-90
Tri-n-propylthis compound(CH₃CH₂CH₂)₃N143.27155-158
N,N-Dimethylethylthis compound(CH₃)₂NCH₂CH₃73.1436-37
N,N-Dimethyl-n-propylthis compound(CH₃)₂N(CH₂)₂CH₃87.1663-65

Solubility of Amines in Water

The solubility of amines in water is a critical property, particularly in pharmaceutical and biological contexts. The primary factor governing water solubility is the ability to form hydrogen bonds with water molecules.

Factors Affecting Solubility
  • Hydrogen Bonding with Water: All classes of amines, including tertiary amines, can act as hydrogen bond acceptors through the lone pair of electrons on the nitrogen atom.[7] Primary and secondary amines can also act as hydrogen bond donors. This ability to form hydrogen bonds with water is the main reason for the water solubility of small amines.[7]

  • Carbon Chain Length: The solubility of amines in water decreases as the length of the carbon chain increases.[8] The alkyl or aryl group is hydrophobic, and as its size increases, it disrupts the hydrogen bonding network of water more significantly, making dissolution less favorable.[8] Generally, amines with more than six carbon atoms are considered insoluble or only slightly soluble in water.[8]

  • This compound Class: For a given number of carbon atoms, primary amines are typically more soluble than secondary amines, which are in turn more soluble than tertiary amines. This is due to the greater number of N-H bonds in primary amines available for hydrogen bonding with water.

Data Presentation: Water Solubility of Selected Amines

The following tables provide a summary of the water solubility for a range of amines.

Table 4: Water Solubility of Primary Amines

This compoundStructureMolecular Weight ( g/mol )Solubility in Water ( g/100 mL at 20°C)
Methylthis compoundCH₃NH₂31.06Very soluble
Ethylthis compoundCH₃CH₂NH₂45.08Miscible[5]
n-Propylthis compoundCH₃CH₂CH₂NH₂59.11Miscible
n-Butylthis compoundCH₃(CH₂)₃NH₂73.14Miscible
n-Pentylthis compoundCH₃(CH₂)₄NH₂87.1612.1
n-Hexylthis compoundCH₃(CH₂)₅NH₂101.191.2[9]
n-Heptylthis compoundCH₃(CH₂)₆NH₂115.220.3
n-Octylthis compoundCH₃(CH₂)₇NH₂129.240.07

Table 5: Water Solubility of Secondary and Tertiary Amines

This compoundClassStructureMolecular Weight ( g/mol )Solubility in Water ( g/100 mL at 20°C)
Dimethylthis compoundSecondary(CH₃)₂NH45.08Very soluble
Diethylthis compoundSecondary(CH₃CH₂)₂NH73.1414.0
Di-n-propylthis compoundSecondary(CH₃CH₂CH₂)₂NH101.193.6
Trimethylthis compoundTertiary(CH₃)₃N59.1191
Triethylthis compoundTertiary(CH₃CH₂)₃N101.191.5
Tri-n-propylthis compoundTertiary(CH₃CH₂CH₂)₃N143.270.3

Experimental Protocols

The determination of boiling point and water solubility should be conducted using standardized and validated methods to ensure accuracy and reproducibility. The OECD (Organisation for Economic Co-operation and Development) provides internationally recognized guidelines for the testing of chemicals.

Determination of Boiling Point (OECD Guideline 103)

This guideline describes several methods for determining the boiling point of a substance. The choice of method depends on factors such as the amount of substance available and its expected boiling range. Common methods include:

  • Ebulliometer Method: This method involves heating the liquid to its boiling point in a specialized apparatus called an ebulliometer, which is designed to ensure that the liquid and vapor are in equilibrium. The temperature of the boiling liquid is measured with a calibrated thermometer.

  • Dynamic Method: This method involves measuring the vapor pressure of the substance as a function of temperature. The boiling point is the temperature at which the vapor pressure equals the atmospheric pressure.

  • Method according to Siwoloboff: This is a micro-method suitable for small quantities of a substance. A sample is heated in a capillary tube along with an inverted, smaller capillary. The boiling point is the temperature at which a continuous stream of bubbles emerges from the inner capillary.[10]

  • Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermal analysis techniques can be used to determine the boiling point by detecting the endothermic transition associated with boiling.

Detailed Protocol for the Siwoloboff Method:

  • Apparatus: A heating bath with a suitable liquid (e.g., silicone oil), a thermometer with a precision of ±0.5 °C, a capillary tube (5 mm diameter), and a smaller, sealed capillary tube (boiling capillary).

  • Procedure:

    • Fill the larger capillary tube with the this compound sample to a height of about 1-2 cm.

    • Place the smaller, sealed capillary, open end down, into the larger tube containing the sample.

    • Attach the sample tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Immerse the assembly in the heating bath.

    • Heat the bath slowly with constant stirring.

    • As the boiling point is approached, a stream of bubbles will emerge from the inverted capillary.

    • The boiling point is the temperature at which, upon slight cooling, the stream of bubbles ceases and the liquid just begins to enter the smaller capillary.[10]

    • Record the temperature to the nearest 0.5 °C.

Determination of Water Solubility (OECD Guideline 105)

This guideline provides two primary methods for determining the water solubility of a substance: the flask method and the column elution method.

  • Flask Method: This method is suitable for substances with a solubility of 10 mg/L or greater. A known amount of the substance is stirred in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.[11]

  • Column Elution Method: This method is designed for substances with a solubility below 10 mg/L. A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the water solubility.[4]

Detailed Protocol for the Flask Method:

  • Apparatus: A constant temperature bath, a mechanical stirrer or shaker, a centrifuge or filtration apparatus, and analytical equipment suitable for quantifying the this compound (e.g., GC, HPLC, or titration).

  • Procedure:

    • Add an excess amount of the this compound to a known volume of distilled water in a flask.

    • Place the flask in the constant temperature bath and stir the mixture vigorously for a sufficient period to reach equilibrium (typically 24 hours).

    • After stirring, allow the mixture to stand in the constant temperature bath for at least 24 hours to allow for phase separation.

    • Separate the aqueous phase from the undissolved this compound by centrifugation or filtration. Ensure the separation is performed at the same temperature as the equilibration.

    • Analyze the concentration of the this compound in the clear aqueous phase using a validated analytical method.

    • Perform at least three independent determinations.

Visualization of Key Relationships

The following diagram illustrates the logical relationships between the molecular structure of amines and their resulting physical properties of boiling point and solubility.

G Structure This compound Molecular Structure Class This compound Class (Primary, Secondary, Tertiary) Structure->Class MW Molecular Weight & Carbon Chain Length Structure->MW Branching Chain Branching Structure->Branching H_Bonding_Water Hydrogen Bonding with Water Structure->H_Bonding_Water IntermolecularForces Intermolecular Forces Class->IntermolecularForces MW->IntermolecularForces Solubility Water Solubility MW->Solubility Decreases with chain length Branching->IntermolecularForces H_Bonding Hydrogen Bonding IntermolecularForces->H_Bonding Dipole Dipole-Dipole Interactions IntermolecularForces->Dipole VdW Van der Waals Forces IntermolecularForces->VdW BoilingPoint Boiling Point H_Bonding->BoilingPoint Increases (1° > 2° > 3°) Dipole->BoilingPoint Increases VdW->BoilingPoint Increases with size, decreases with branching H_Bonding_Water->Solubility Increases

Caption: Factors influencing the boiling point and solubility of amines.

This guide provides a foundational understanding of the boiling points and solubility of amines, critical for their application in research and development. For further detailed information, consulting the original OECD guidelines and peer-reviewed chemical data sources is recommended.

References

The Cornerstone of Drug Discovery: Amines as Precursors in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Amines, organic compounds and functional groups that contain a basic nitrogen atom with a lone pair, are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. Their prevalence is underscored by the fact that over 40% of drugs and drug candidates contain amine structures. The unique chemical properties of amines, particularly their basicity and nucleophilicity, allow them to serve as critical precursors and intermediates in the construction of complex molecular architectures with diverse therapeutic applications. This technical guide provides an in-depth exploration of the role of amines in pharmaceutical synthesis, detailing key synthetic methodologies, quantitative data on reaction yields, and experimental protocols.

The Versatility of Amines in Medicinal Chemistry

The significance of the this compound functional group in drug design and function is multifaceted. Amines are crucial for:

  • Target Binding: The basic nature of amines allows them to form ionic interactions with acidic residues in biological targets such as enzymes and receptors, a fundamental aspect of molecular recognition and drug efficacy.

  • Physicochemical Properties: Amines play a pivotal role in modulating a drug's solubility, lipophilicity, and metabolic stability. The ability to form salts enhances aqueous solubility, which is critical for formulation and bioavailability.

  • Synthetic Handles: The reactivity of the this compound group makes it a versatile "handle" for further molecular elaboration, enabling the introduction of diverse functionalities to optimize a drug candidate's pharmacological profile.

Key Synthetic Routes to this compound-Containing Pharmaceuticals

Several robust and widely employed synthetic methods are utilized to introduce and manipulate this compound functionalities in pharmaceutical intermediates. The choice of method often depends on the desired this compound substitution (primary, secondary, or tertiary), the complexity of the starting materials, and the overall synthetic strategy.

Reductive Amination

Reductive amination is a cornerstone of this compound synthesis, involving the reaction of a carbonyl compound (aldehyde or ketone) with an this compound to form an imine or enthis compound intermediate, which is then reduced to the corresponding this compound. This one-pot reaction is highly valued for its efficiency and broad substrate scope.

Data Presentation: Reductive Amination Yields

The choice of reducing agent is critical for the success of a reductive amination. Below is a comparison of yields for the synthesis of N-benzylaniline from benzaldehyde and aniline using different reducing systems.

EntryReducing Agent/CatalystSolventYield (%)
1NaBH4 / Carbon-Based Solid Acid (CBSA)Solvent-free95
2NaBH4 / Deep Eutectic Solvent (ChCl/Urea)Methanol92
3NaBH4 / LiClO4Diethyl etherHigh
4Sodium Cyanoborohydride (NaBH3CN)Methanol91
5Sodium Triacetoxyborohydride (NaBH(OAc)3)DichloromethaneHigh

Yields are reported for the synthesis of N-benzylaniline and may vary depending on the specific substrates and reaction conditions.

Experimental Protocol: Reductive Amination of Benzaldehyde with Aniline using NaBH4 and a Deep Eutectic Solvent

This protocol describes a green and efficient method for the synthesis of N-benzylaniline.

Materials:

  • Benzaldehyde (1 mmol)

  • Aniline (1 mmol)

  • Sodium borohydride (NaBH4) (1 mmol)

  • Choline chloride/Urea (ChCl/Urea) deep eutectic solvent (50 mg)

  • Methanol (2 mL)

  • Dichloromethane (CH2Cl2)

  • Water

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a stirred solution of benzaldehyde (1 mmol) and aniline (1 mmol) in methanol (2 mL), add ChCl/Urea (50 mg).

  • Stir the mixture for 5 minutes at room temperature.

  • Add sodium borohydride (1 mmol) to the mixture.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 mixture of n-hexane and ethyl acetate as the eluent.

  • Upon completion, add water (10 mL) to the reaction mixture.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent to obtain the product, N-benzylaniline.

Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation often observed in direct alkylation of ammonia. The method involves the N-alkylation of phthalimide followed by hydrolysis or hydrazinolysis to release the primary this compound.

Data Presentation: Gabriel Synthesis Yields

The Gabriel synthesis is known for providing good to excellent yields of primary amines from various alkyl halides.

Alkyl HalideProductYield (%)
Benzyl BromideBenzylthis compound81
n-Butyl Bromiden-Butylthis compound90
Isobutyl BromideIsobutylthis compound85
1-Chloro-3-phenylpropane3-Phenylpropylthis compound75

Yields are representative and can be influenced by reaction conditions and the nature of the alkyl halide.

Experimental Protocol: Gabriel Synthesis of Benzylthis compound

This protocol outlines the synthesis of benzylthis compound from benzyl bromide using phthalimide.

Materials:

  • Potassium phthalimide

  • Benzyl bromide

  • Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Dissolve potassium phthalimide in DMF.

  • Add benzyl bromide to the solution and heat the mixture to facilitate the SN2 reaction, forming N-benzylphthalimide.

  • After the reaction is complete (monitored by TLC), cool the mixture and add hydrazine hydrate in ethanol.

  • Reflux the mixture to cleave the N-benzylphthalimide. A precipitate of phthalhydrazide will form.

  • Filter off the precipitate and acidify the filtrate with HCl to form the benzylammonium chloride salt.

  • Wash the aqueous solution with diethyl ether to remove any non-polar impurities.

  • Basify the aqueous layer with NaOH to liberate the free benzylthis compound.

  • Extract the benzylthis compound into diethyl ether, dry the organic layer with a suitable drying agent, and evaporate the solvent to obtain the pure primary this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is particularly valuable for the synthesis of aryl and heteroaryl amines, which are common motifs in pharmaceuticals.

Data Presentation: Buchwald-Hartwig Amination Yields

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and substrates. Below are representative yields for the coupling of various aryl halides with different amines.

Aryl HalideThis compoundLigandBaseYield (%)
4-ChlorotolueneAnilineXPhosNaOtBu98
1-Bromo-4-tert-butylbenzeneMorpholineRuPhosK3PO495
4-Iodoanisolen-Hexylthis compoundBINAPCs2CO388
2-ChloropyridineBenzylthis compoundSPhosK2CO392

Yields are illustrative and subject to variation based on specific reaction parameters.

Visualizing Complex Pharmaceutical Processes

High-Throughput Screening Workflow for this compound Libraries

The discovery of new drug candidates often involves the synthesis and screening of large libraries of compounds. The following workflow illustrates a high-throughput approach for the synthesis and screening of an this compound-containing kinase inhibitor library.

HTS_Workflow cluster_synthesis Library Synthesis cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Hit Identification start Start: Select Scaffolds (e.g., Aryl Halides) reagents Dispense this compound Building Blocks & Catalysts into Microtiter Plates start->reagents reaction Parallel Synthesis (e.g., Buchwald-Hartwig Amination) reagents->reaction workup Automated Quenching & Purification reaction->workup plate_prep Compound Plating & Dilution Series workup->plate_prep Transfer Purified Library assay Kinase Activity Assay (e.g., Fluorescence-based) plate_prep->assay readout Plate Reading & Data Acquisition assay->readout data_proc Data Normalization & Quality Control readout->data_proc Raw Data hit_id Hit Identification (Potency & Selectivity) data_proc->hit_id confirmation Hit Confirmation & Dose-Response hit_id->confirmation sar Structure-Activity Relationship (SAR) Analysis confirmation->sar sar->start Iterative Design

A Technical Guide to the Trigonal Pyramidal Geometry of Amine Molecules: Implications for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amines, organic derivatives of ammonia, are fundamental to synthetic chemistry, biology, and pharmacology.[1] Their classification into primary (RNH₂), secondary (R₂NH), and tertiary (R₃N) is based on the number of organic substituents attached to the nitrogen atom.[2][3] The functionality and reactivity of these molecules are profoundly influenced by their three-dimensional structure. The nitrogen atom in most amines is sp³ hybridized, resulting in a distinct trigonal pyramidal geometry.[2][4] This configuration, along with the presence of a lone pair of electrons, dictates the chemical behavior of amines, including their basicity and nucleophilicity.[1][2][5] Understanding this geometry is critical for drug development professionals, as it governs molecular recognition, receptor binding, and the overall pharmacological profile of this compound-containing drugs, which constitute over 40% of all pharmaceuticals.[1][6]

Core Concepts of this compound Geometry

Hybridization, Bonding, and Molecular Shape

The nitrogen atom in aliphatic amines features five valence electrons. Through sp³ hybridization, these electrons occupy four equivalent hybrid orbitals arranged in a tetrahedral geometry.[4] Three of these orbitals form sigma (σ) bonds with hydrogen or carbon atoms, while the fourth orbital accommodates the non-bonding lone pair of electrons.[4][7]

This lone pair exerts a greater repulsive force than bonding pairs, compressing the bond angles. Consequently, the H-N-H bond angle in ammonia is approximately 107°, deviating from the ideal tetrahedral angle of 109.5°.[7][8] This repulsion forces the three substituents into a pyramidal base with the nitrogen atom at the apex, defining the characteristic trigonal pyramidal shape.[9]

The Phenomenon of Nitrogen Inversion

A key dynamic feature of trigonal pyramidal amines is their ability to undergo rapid "umbrella" or pyramidal inversion.[10][11] In this process, the nitrogen atom and its substituents oscillate through a high-energy, planar transition state.[12][13][14] In this transient state, the nitrogen atom is sp² hybridized, with the lone pair residing in a p-orbital. The energy required to overcome this barrier is relatively low for simple amines, allowing for billions of inversions per second at room temperature.[10]

This rapid inversion has significant stereochemical consequences. A tertiary this compound with three distinct substituents is technically a chiral center. However, due to the low energy barrier to inversion, the two enantiomeric forms interconvert rapidly, resulting in a racemic mixture that is typically impossible to separate under normal conditions.[10][11] The barrier to inversion can be increased by incorporating the nitrogen into a small, rigid ring system or by attaching bulky substituents, which can allow for the isolation of stable enantiomers.[11]

Caption: Logical flow of nitrogen inversion through a planar transition state.

Quantitative Structural and Energetic Data

The precise geometry and inversion barriers of amines are influenced by the nature of their substituents. This data is crucial for computational modeling and rational drug design.

MoleculeN-H Bond Length (Å)N-C Bond Length (Å)H-N-H Angle (°)C-N-C Angle (°)
Ammonia (NH₃)1.017N/A106.7N/A
Methylthis compound (CH₃NH₂)1.0111.474105.9N/A
Dimethylthis compound ((CH₃)₂NH)1.0121.462N/A111.8
Trimethylthis compound ((CH₃)₃N)N/A1.451N/A110.9
CompoundInversion Barrier (kcal/mol)
Ammonia (NH₃)5.8
Methylthis compound (CH₃NH₂)5.0
Trimethylthis compound ((CH₃)₃N)7.5
Aziridine (C₂H₅N)19.0
Phosphine (PH₃)31.8

Role in Drug Design and Molecular Recognition

The trigonal pyramidal geometry of amines is a cornerstone of their function in medicinal chemistry.[1][5]

  • Hydrogen Bonding: The lone pair on the nitrogen atom acts as a potent hydrogen bond acceptor, while the N-H bonds of primary and secondary amines serve as hydrogen bond donors.[9] These interactions are fundamental to the specific binding of a drug to its biological target.

  • Ionic Interactions: In the physiological environment (pH ~7.4), many amines are protonated to form ammonium cations. These charged species can form strong ionic bonds with negatively charged residues (e.g., aspartate, glutamate) in a receptor's binding pocket, serving as a critical anchor for the drug molecule.[5][9]

  • Stereospecificity: The defined three-dimensional arrangement of substituents around the nitrogen atom is vital for stereospecific interactions. For a drug to be effective, its shape must be complementary to that of its target. The rigid, pyramidal structure of the this compound functional group contributes significantly to the overall conformation of the drug molecule, ensuring a precise fit.

Experimental Protocols for Structural Elucidation

A combination of spectroscopic and chemical methods is employed to determine the structure and stereochemistry of this compound-containing molecules.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on carbons adjacent to the nitrogen (α-protons) are deshielded and typically appear in the δ 2.3-3.0 ppm range.[15] The N-H proton signal is often broad and can appear over a wide chemical shift range (δ 0.5-5.0 ppm).[2][15]

    • Protocol for N-H Identification: To confirm the presence of an N-H proton, a D₂O shake is performed. The sample is dissolved in a suitable solvent (e.g., CDCl₃), and the ¹H NMR spectrum is acquired. A drop of deuterium oxide (D₂O) is added, the tube is shaken, and the spectrum is reacquired. The acidic N-H proton exchanges with deuterium, causing its signal to disappear from the spectrum.[16][17]

    • ¹³C NMR: Carbons bonded to the nitrogen atom are deshielded and typically resonate in the δ 10-65 ppm region.[15]

  • Infrared (IR) Spectroscopy:

    • Methodology: A sample is analyzed via transmission or attenuated total reflectance (ATR). The resulting spectrum reveals absorptions corresponding to specific bond vibrations.

    • Characteristic Absorptions: Primary amines display two distinct N-H stretching bands around 3350 and 3450 cm⁻¹.[16][17] Secondary amines show a single N-H stretch near 3350 cm⁻¹.[16][17] Tertiary amines, lacking N-H bonds, do not absorb in this region.[2][16]

  • Mass Spectrometry (MS):

    • The Nitrogen Rule: A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This provides a quick preliminary check for the presence of nitrogen.[16][17]

    • Fragmentation Pattern: Amines undergo a characteristic α-cleavage, where the bond between the α- and β-carbons is broken. This results in the formation of a resonance-stabilized iminium cation, which is often the base peak in the spectrum.[16][17]

Determination of Absolute Stereochemistry

For chiral amines that are configurationally stable, determining the absolute stereochemistry is essential.

Protocol: Mosher's Amide Analysis

This method is widely used to determine the absolute configuration of chiral primary and secondary amines.[18][19]

  • Sample Preparation: Divide the enantiomerically pure this compound of unknown configuration into two separate samples.

  • Derivatization: React one sample with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) and the other sample with (S)-(+)-Mosher's acid chloride. These reactions form a pair of diastereomeric amides.[18]

  • Purification: Purify each diastereomeric amide product, typically via column chromatography, to remove any unreacted starting materials or byproducts.

  • ¹H NMR Analysis: Acquire a high-resolution ¹H NMR spectrum for each of the two purified diastereomers.

  • Spectral Comparison: Carefully compare the chemical shifts (Δδ = δS - δR) of protons near the newly formed stereocenter. According to Mosher's model, the substituents on the this compound that are shielded by the phenyl group of the Mosher's reagent will appear at different chemical shifts in the two diastereomers.

  • Configuration Assignment: By analyzing the sign of the Δδ values for different protons, the absolute configuration of the original this compound can be deduced.[18][20]

mosher_workflow cluster_derivatization Derivatization cluster_analysis Analysis start Chiral this compound (Unknown Configuration) react_R React with (R)-Mosher's Acid Chloride start->react_R react_S React with (S)-Mosher's Acid Chloride start->react_S amide_R (R)-Amide Diastereomer react_R->amide_R amide_S (S)-Amide Diastereomer react_S->amide_S nmr_R ¹H NMR Analysis amide_R->nmr_R nmr_S ¹H NMR Analysis amide_S->nmr_S compare Compare Spectra (Calculate Δδ = δS - δR) nmr_R->compare nmr_S->compare end Determine Absolute Configuration compare->end

Caption: Workflow for determining this compound absolute configuration via Mosher's method.

Conclusion

The trigonal pyramidal geometry of amines is a central tenet of their chemical identity and biological function. This specific three-dimensional arrangement, a direct result of sp³ hybridization and the influence of a non-bonding electron pair, dictates the reactivity, stereochemistry, and intermolecular interactions of these vital compounds. For researchers in chemistry and drug development, a thorough understanding of this compound geometry, the dynamics of nitrogen inversion, and the modern analytical techniques used for characterization is indispensable for the rational design and synthesis of novel, effective therapeutic agents.

References

Synthesis of Aromatic Amines via Reduction of Nitroarenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of nitroarenes to their corresponding aromatic amines is a cornerstone transformation in organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science industries. Aromatic amines are vital building blocks and key intermediates in the synthesis of a vast array of molecules, including active pharmaceutical ingredients (APIs), dyes, and polymers. This technical guide provides a comprehensive overview of the primary methodologies for this reduction, complete with detailed experimental protocols, comparative quantitative data, and workflow visualizations to aid researchers in selecting and implementing the most suitable method for their specific needs.

Introduction to Nitroarene Reduction

The conversion of an aromatic nitro group (-NO₂) to an amino group (-NH₂) is a fundamental process involving the transfer of six electrons and the formation of water as a byproduct. The general transformation can be represented as:

Ar-NO₂ + 6[H] → Ar-NH₂ + 2H₂O

This reduction can be achieved through various methods, broadly categorized into catalytic hydrogenation and chemical reductions using metals or other reagents. The choice of method depends on several factors, including the substrate's functional group tolerance, desired chemoselectivity, scalability, cost, and environmental impact. The reaction typically proceeds through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[1]

Core Reduction Methodologies

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method on both laboratory and industrial scales due to its high efficiency and clean reaction profile.[1][2] This method involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst.

Common Catalysts:

  • Palladium on carbon (Pd/C)

  • Platinum on carbon (Pt/C)

  • Raney Nickel (Raney Ni)

  • Copper-based catalysts[3]

Advantages:

  • High yields and clean conversion with water as the only stoichiometric byproduct.

  • Catalyst can often be recovered and reused.

  • Amenable to a wide range of substrates.

Limitations:

  • Requires specialized high-pressure equipment for hydrogenation.

  • The high reactivity of hydrogen gas poses safety concerns.

  • May not be chemoselective for molecules with other reducible functional groups (e.g., alkenes, alkynes, some carbonyls).

Chemical Reduction with Metals (Dissolving Metal Reductions)

This classical approach utilizes metals in acidic or neutral media to effect the reduction of the nitro group.

First reported by Antoine Béchamp in 1854, this method uses iron metal in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid.[1][4] It has been a historically significant industrial process for aniline production.[1] The reaction can be summarized as:

4 Ar-NO₂ + 9 Fe + 4 H₂O --(HCl)--> 4 Ar-NH₂ + 3 Fe₃O₄[1]

Advantages:

  • Cost-effective and uses readily available reagents.[5]

  • Generally good chemoselectivity for the nitro group.

Limitations:

  • Requires stoichiometric amounts of iron, leading to significant iron oxide waste.[5]

  • The reaction medium is corrosive.[5]

  • Work-up can be cumbersome due to the formation of iron sludge.[6]

The use of tin metal in concentrated hydrochloric acid is a common laboratory method for the reduction of nitroarenes.

Advantages:

  • Effective and reliable for a variety of substrates.

Limitations:

  • Use of a heavy metal with associated environmental concerns.

  • Requires a strongly acidic medium.

Zinc dust can also be employed as a reducing agent. In neutral conditions, with a reagent like ammonium chloride, the reduction can be milder, sometimes yielding the hydroxylthis compound intermediate.[7][8]

Advantages:

  • Can offer different selectivity compared to other metals.

  • Milder conditions are possible.

Limitations:

  • Potential for over-reduction or side reactions depending on the conditions.

  • May not be suitable for substrates sensitive to zinc.

Zinin Reduction (Sulfide-mediated Reduction)

Discovered by Nikolay Zinin, this method utilizes sulfide reagents, such as sodium sulfide (Na₂S), sodium hydrosulfide (NaSH), or ammonium sulfide ((NH₄)₂S), to reduce nitroarenes.[9][10] It is particularly useful for the selective reduction of one nitro group in dinitro compounds.[10]

A possible stoichiometry is: 4 ArNO₂ + 6 S²⁻ + 7 H₂O → 4 ArNH₂ + 3 S₂O₃²⁻ + 6 OH⁻[10]

Advantages:

  • Excellent chemoselectivity for reducing one nitro group in the presence of another.[10]

  • Useful for substrates sensitive to acidic conditions or catalytic hydrogenation.[11]

Limitations:

  • The use of sulfide reagents can lead to the formation of sulfur-containing byproducts.

  • The reagents have a strong, unpleasant odor.

Quantitative Data Summary

The following tables summarize quantitative data for various reduction methods, allowing for a direct comparison of their efficacy under different conditions.

Method Substrate Reagents/Catalyst Solvent Temp (°C) Pressure (MPa) Time (h) Yield (%) Reference
Catalytic HydrogenationNitrobenzeneNi/SiO₂Ethanol901.05.5100 (conversion)[12]
Catalytic Hydrogenationm-DinitrobenzeneRu-SnOₓ/Al₂O₃Ethanol1004.02>99 (conversion)[13]
Béchamp Reduction4-NitroacetophenoneFe, conc. HClEthanolRefluxN/A1Not specified[6]
Tin Reductionm-NitroacetophenoneSn, 3M HClWater/HClRefluxN/A0.5Not specified[14]
Zinin Reductionm-DinitrobenzeneNa₂S·9H₂OWater85N/A~0.2~73 (of pure)[15]
Zinin Reductionm-DinitrobenzeneNaSH (from Na₂S, NaHCO₃)Methanol/WaterRefluxN/A0.33Not specified[16]
Silver-catalyzed Reduction4-Nitrotoluene4% Ag/MTA, NaBH₄EthanolRTN/A4>95[17]

Note: Yields are reported as found in the source and may represent isolated yield or conversion, as specified.

Experimental Protocols

Protocol 1: Béchamp Reduction of 4-Nitroacetophenone to 4-Aminoacetophenone

This protocol is adapted from a standard laboratory procedure.[6]

Materials:

  • 4-Nitroacetophenone (3.30 g, 20.0 mmol)

  • Iron powder (4.19 g, 75.0 mmol)

  • Ethanol (70 mL)

  • Concentrated Hydrochloric Acid (15 mL)

  • Water (200 mL)

  • Dilute Sodium Hydroxide solution (e.g., 2 M)

  • Ethyl acetate (150 mL)

  • Anhydrous sodium sulfate

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add 4-nitroacetophenone and iron powder.

  • Add 70 mL of ethanol to the flask.

  • Heat the mixture to 60°C with stirring.

  • Add 15 mL of concentrated hydrochloric acid dropwise over 30 minutes.

  • After the addition is complete, heat the mixture to reflux for 1 hour, or until most of the iron powder has dissolved.

  • Cool the reaction mixture to room temperature and pour it into a 1000 mL beaker containing 200 mL of water with stirring.

  • Neutralize the solution with a dilute sodium hydroxide solution until the pH is neutral, as indicated by pH paper. This will result in the formation of an iron hydroxide sludge.

  • Add 150 mL of ethyl acetate and stir the mixture for 15 minutes to extract the product.

  • Allow the phases to separate and decant the upper organic layer. Transfer the remaining mixture to a separatory funnel, allow the layers to separate, and collect the organic layer.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization from hot water.

Protocol 2: Zinin Reduction of m-Dinitrobenzene to m-Nitroaniline

This protocol is adapted from a procedure for the selective reduction of a dinitro compound.[16]

Materials:

  • m-Dinitrobenzene (5.0 g)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) (13.43 g)

  • Sodium bicarbonate (NaHCO₃) (4.47 g)

  • Methanol (74 mL total)

  • Water (37.31 mL)

Procedure:

  • Prepare the reducing solution: In a flask, dissolve 13.43 g of sodium sulfide nonahydrate in 37.31 mL of water. With constant stirring, add 4.47 g of sodium bicarbonate in small portions.

  • Once the bicarbonate has completely dissolved, add 37.31 mL of methanol with stirring.

  • Filter the resulting solution to remove the precipitated sodium carbonate. This solution contains the active reducing agent, sodium hydrosulfide (NaSH), and should be used promptly.

  • Reduction: In a 250 mL round-bottom flask, dissolve 5.0 g of m-dinitrobenzene in 37 mL of hot methanol.

  • With shaking, add the freshly prepared methanolic solution of NaSH to the dinitrobenzene solution.

  • Attach a reflux condenser to the flask and gently boil the mixture for 20 minutes.

  • After reflux, distill off most of the methanol using a water bath.

  • Pour the liquid residue with stirring into approximately 200 mL of cold water.

  • Collect the precipitated yellow crystals of m-nitroaniline by filtration.

  • Wash the crystals with water and recrystallize from methanol to obtain bright yellow needles.

Protocol 3: Catalytic Hydrogenation of Nitrobenzene to Aniline (General Laboratory Scale)

This protocol outlines a general procedure for catalytic hydrogenation.[12]

Materials:

  • Nitrobenzene

  • 5% Palladium on Carbon (Pd/C) catalyst (e.g., 5-10 mol%)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

Procedure:

  • In a high-pressure hydrogenation vessel (autoclave), place the nitrobenzene and the solvent (e.g., ethanol).

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor and purge the system several times with hydrogen gas to remove air.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 1.0 MPa).[12]

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.[12]

  • Monitor the reaction progress by observing the hydrogen uptake.

  • Once the reaction is complete (no more hydrogen is consumed), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • The filtrate contains the aniline product, which can be purified by distillation or other suitable methods.

Visualizing Workflows and Mechanisms

Graphviz diagrams are provided to illustrate the logical flow of the experimental procedures and the proposed reaction mechanisms.

General Experimental Workflow for Nitroarene Reduction

G General Experimental Workflow for Nitroarene Reduction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Nitroarene, Solvent, and Reagent/Catalyst react Heat / Pressurize (as required) start->react monitor Monitor Progress (TLC, H2 uptake, etc.) react->monitor cool Cool to Room Temperature monitor->cool quench Quench / Neutralize cool->quench filter Filter (if solid catalyst/byproduct) quench->filter extract Extract with Organic Solvent filter->extract dry Dry Organic Layer extract->dry evap Evaporate Solvent dry->evap purify Purify Product (Distillation, Crystallization, etc.) evap->purify end Characterize Final Product purify->end

Caption: General workflow for the synthesis of aromatic amines.

Proposed Mechanism for Béchamp Reduction

G Proposed Mechanism for Béchamp Reduction nitro Ar-NO₂ (Nitroarene) nitroso Ar-N=O (Nitrosoarene) nitro->nitroso + 2e⁻, + 2H⁺ fe_hcl Fe / H⁺ fe_hcl->nitro fe_hcl->nitroso hydroxylthis compound Ar-NHOH (Hydroxylthis compound) fe_hcl->hydroxylthis compound nitroso->hydroxylthis compound + 2e⁻, + 2H⁺ This compound Ar-NH₂ (Aromatic this compound) hydroxylthis compound->this compound + 2e⁻, + 2H⁺

Caption: Stepwise reduction pathway in the Béchamp process.

Zinin Reduction for Selective Reduction of Dinitroarenes

G Selective Zinin Reduction of a Dinitroarene dinitro O₂N-Ar-NO₂ (Dinitroarene) nitroaniline O₂N-Ar-NH₂ (Nitroaniline) dinitro->nitroaniline Controlled Conditions sulfide Na₂S / NaSH sulfide->dinitro diamino H₂N-Ar-NH₂ (Diaminoarene) nitroaniline->diamino Harsher Conditions or Different Reductant

Caption: Chemoselectivity of the Zinin reduction.

Conclusion

The synthesis of aromatic amines from nitroarenes is a versatile and indispensable transformation in modern chemistry. This guide has detailed the most prominent methods: catalytic hydrogenation, Béchamp reduction, tin and zinc reductions, and the Zinin reduction. The choice of a specific protocol is a multifactorial decision that must take into account the substrate's properties, desired selectivity, and available resources. By providing detailed protocols, comparative data, and clear visual workflows, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to successfully implement these critical synthetic procedures.

References

classification of amines in organic chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Classification of Amines in Organic Chemistry

Introduction

Amines are a fundamental class of organic compounds derived from ammonia (NH₃) by replacing one or more hydrogen atoms with alkyl or aryl groups. The nitrogen atom in an amine features a lone pair of electrons and typically forms three bonds, resulting in an sp³ hybridization and a trigonal pyramidal geometry. This unique electronic and structural configuration is the source of their characteristic chemical reactivity, particularly their basicity and nucleophilicity. Amines are ubiquitous in biochemistry, forming the building blocks of proteins (as amino acids), vitamins, and hormones. In the pharmaceutical and materials science sectors, they are critical components in a vast array of drugs, polymers, and dyes. A thorough understanding of their classification is paramount for predicting their physical properties, chemical behavior, and ultimate application in research and drug development.

Core Classification of Amines

Amines are categorized into four main types based on the number of organic substituents—alkyl or aryl groups—directly bonded to the nitrogen atom. This classification dictates their reactivity, physical properties, and steric environment.

  • Primary (1°) Amines : Have one organic group and two hydrogen atoms attached to the nitrogen (general formula: RNH₂). Examples include methylthis compound (CH₃NH₂) and the aromatic this compound aniline (C₆H₅NH₂).

  • Secondary (2°) Amines : Have two organic groups and one hydrogen atom attached to the nitrogen (general formula: R₂NH). The organic groups can be identical or different. An example is dimethylthis compound ((CH₃)₂NH).

  • Tertiary (3°) Amines : Have three organic groups attached to the nitrogen and no hydrogen atoms (general formula: R₃N). Trimethylthis compound ((CH₃)₃N) is a common example.

  • Quaternary (4°) Ammonium Salts : Contain a nitrogen atom bonded to four organic groups, resulting in a permanent positive charge on the nitrogen atom (general formula: R₄N⁺). These exist as salts with an associated anion, such as tetramethylammonium chloride.

G cluster_main Classification of Amines cluster_classes Ammonia Ammonia (NH₃) Primary Primary (1°) RNH₂ Ammonia->Primary Replace 1 H with R group Secondary Secondary (2°) R₂NH Primary->Secondary Replace 1 H with R' group Tertiary Tertiary (3°) R₃N Secondary->Tertiary Replace 1 H with R'' group Quaternary Quaternary (4°) R₄N⁺X⁻ Tertiary->Quaternary Add R''' group (Alkylation)

Caption: Hierarchical classification of amines from ammonia.

Nomenclature of Amines

The naming of amines follows systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC), although common names are also frequently used for simpler structures.

  • IUPAC System :

    • Primary Amines : Named by replacing the "-e" of the parent alkane with "-amine" (e.g., CH₃CH₂NH₂ is ethanthis compound) or by naming the alkyl group followed by the suffix "-amine" (e.g., ethylthis compound).

    • Secondary & Tertiary Amines : For unsymmetrical amines, the longest alkyl chain attached to the nitrogen is considered the parent chain. The other alkyl groups are treated as substituents and are designated with the prefix "N-" to indicate their attachment to the nitrogen atom. For symmetrical amines, the prefixes "di-" or "tri-" are used.

      • CH₃NHCH₂CH₃ is named N-methylethanthis compound .

      • (CH₃CH₂)₃N is named triethylthis compound .

    • Amino as a Substituent : When a higher-priority functional group is present, the -NH₂ group is named as an "amino" substituent. For example, H₂NCH₂CH₂OH is 2-aminoethanol .

  • Aryl Amines : The simplest aromatic this compound, C₆H₅NH₂, is universally known by its common name, aniline , which is also accepted by IUPAC. Its systematic IUPAC name is benzenthis compound.

  • Ammonium Salts : Named by replacing "-amine" with "-ammonium" followed by the name of the counter-ion (e.g., (CH₃)₄N⁺Cl⁻ is tetramethylammonium chloride ).

Physical Properties

The physical properties of amines are heavily influenced by their ability to form hydrogen bonds.

Boiling Point

The boiling points of amines depend on the degree of substitution on the nitrogen atom.

  • Primary and secondary amines can act as both hydrogen bond donors and acceptors, leading to intermolecular hydrogen bonding. This results in significantly higher boiling points compared to nonpolar alkanes of similar molecular mass.

  • However, because nitrogen is less electronegative than oxygen, the N-H···N hydrogen bonds in amines are weaker than the O-H···O bonds in alcohols. Consequently, amines have lower boiling points than alcohols of comparable molar mass.

  • Tertiary amines have no hydrogen atoms on the nitrogen and cannot act as hydrogen bond donors. Therefore, they cannot form hydrogen bonds with each other, resulting in much lower boiling points than their primary and secondary isomers.

  • For isomeric amines, the general trend for boiling points is: Primary > Secondary > Tertiary .

Solubility
  • All three classes of amines can accept hydrogen bonds from water molecules via the lone pair on the nitrogen atom.

  • Primary and secondary amines can also donate hydrogen bonds to water.

  • As a result, lower-molecular-weight amines (typically with up to five or six carbon atoms) are quite soluble in water.

  • Solubility decreases significantly as the length of the hydrophobic alkyl chain increases. Amines are generally soluble in less polar organic solvents.

Quantitative Data on Physical Properties
This compoundStructureClassMolar Mass ( g/mol )Boiling Point (°C)Solubility in Water ( g/100 mL)
Butan-1-amineCH₃(CH₂)₃NH₂Primary73.1478Miscible
Diethylthis compound(CH₃CH₂)₂NHSecondary73.1455Miscible
N,N-Dimethylethanthis compound(CH₃)₂NCH₂CH₃Tertiary73.1436Very Soluble
Pentan-1-amineCH₃(CH₂)₄NH₂Primary87.16104Soluble
Dipropylthis compound(CH₃CH₂CH₂)₂NHSecondary101.19109Sparingly Soluble
Triethylthis compound(CH₃CH₂)₃NTertiary101.1989Sparingly Soluble (1.37 at 20°C)

Chemical Reactivity and Basicity

The chemistry of amines is dominated by the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity.

Basicity and pKa Values

Amines are weak bases that react with acids to form the corresponding ammonium salts. The basicity of an this compound in an aqueous solution is a complex interplay of several factors:

  • Inductive Effect : Electron-donating alkyl groups increase the electron density on the nitrogen, making the lone pair more available to accept a proton and thus increasing basicity.

  • Solvation Effect : The ammonium cation formed upon protonation is stabilized by hydrogen bonding with water molecules. Primary ammonium ions (RNH₃⁺) have three hydrogens and are best solvated. Tertiary ammonium ions (R₃NH⁺) have only one hydrogen and are least solvated.

  • Steric Effect : Bulky alkyl groups can hinder the approach of a proton to the nitrogen atom, decreasing basicity.

Due to these competing effects, the order of basicity in aqueous solution is often found to be secondary > primary > tertiary for simple alkylamines. Aromatic amines are significantly weaker bases than aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic π-system, making it less available for protonation.

The strength of an this compound as a base is commonly expressed by the pKa of its conjugate acid (R₃NH⁺) . A higher pKa value for the conjugate acid corresponds to a stronger base.

Table of pKa Values for Conjugate Acids of Amines
This compoundConjugate AcidpKa
AmmoniaNH₄⁺9.24
Methylthis compound (1°)CH₃NH₃⁺10.66
Ethylthis compound (1°)CH₃CH₂NH₃⁺10.75
Dimethylthis compound (2°)(CH₃)₂NH₂⁺10.73
Diethylthis compound (2°)(CH₃CH₂)₂NH₂⁺10.94
Trimethylthis compound (3°)(CH₃)₃NH⁺9.81
Triethylthis compound (3°)(CH₃CH₂)₃NH⁺10.75
Aniline (Aryl)C₆H₅NH₃⁺4.63
Key Chemical Reactions
  • Alkylation : As nucleophiles, amines react with alkyl halides. However, the resulting alkylated this compound is also nucleophilic, leading to polyalkylation and the formation of a mixture of secondary, tertiary, and quaternary ammonium salts. This often limits the synthetic utility of direct alkylation.

  • Acylation : Primary and secondary amines readily react with acid chlorides and acid anhydrides in a nucleophilic acyl substitution to form amides. This reaction is highly efficient and stops after monosubstitution because the resulting amide is much less nucleophilic than the starting this compound. Tertiary amines do not undergo acylation as they lack a proton on the nitrogen atom.

Experimental Protocol: The Hinsberg Test

The Hinsberg test is a classic chemical procedure used to distinguish between primary, secondary, and tertiary amines.

Principle

The test is based on the reaction

Methodological & Application

Application Notes and Protocols for the Hofmann Rearrangement in Amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hofmann rearrangement, also known as the Hofmann degradation, is a robust and widely utilized chemical reaction in organic synthesis for the conversion of primary amides into primary amines with one less carbon atom.[1][2][3] This reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the corresponding amine.[1][4] Its significance lies in its ability to shorten a carbon chain and introduce an this compound functionality, a common feature in a vast array of pharmaceuticals and biologically active molecules.[5] This application note provides a detailed overview of the Hofmann rearrangement, including its mechanism, diverse applications in drug development, and comprehensive experimental protocols.

Reaction Mechanism

The Hofmann rearrangement is a multi-step process that begins with the treatment of a primary amide with a halogen (typically bromine or chlorine) in the presence of a strong base, such as sodium hydroxide.[2][3][6] The key steps are:

  • N-Halogenation: The reaction is initiated by the deprotonation of the primary amide by the base, forming an amide anion. This anion then acts as a nucleophile, attacking the halogen to form an N-haloamide intermediate.[6][7]

  • Second Deprotonation: A second proton is abstracted from the nitrogen by the base, generating an N-haloamide anion.[1][6]

  • Rearrangement: In the rate-determining step, the R group attached to the carbonyl carbon migrates to the nitrogen atom with the concurrent loss of the halide ion. This concerted rearrangement results in the formation of an isocyanate intermediate.[1][6]

  • Hydrolysis: The isocyanate intermediate is then hydrolyzed by water. Nucleophilic attack of a hydroxide ion on the carbonyl carbon of the isocyanate forms a carbamic acid.[1][8]

  • Decarboxylation: The carbamic acid intermediate is unstable and spontaneously decarboxylates (loses CO2) to yield the primary this compound.[1][6][9]

Hofmann_Mechanism cluster_start Starting Material cluster_steps Reaction Steps cluster_end Product Amide Primary Amide (R-CONH2) N_Haloamide N-Haloamide Amide->N_Haloamide + Br2, NaOH N_Haloamide_Anion N-Haloamide Anion N_Haloamide->N_Haloamide_Anion + NaOH Isocyanate Isocyanate N_Haloamide_Anion->Isocyanate Rearrangement (-Br-) Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid + H2O This compound Primary this compound (R-NH2) Carbamic_Acid->this compound - CO2 Experimental_Workflow Start Start Prep Prepare solution of amide in an appropriate solvent (e.g., water, methanol). Start->Prep Reagent_Prep Prepare the Hofmann reagent in situ (e.g., Br2 in NaOH(aq)) or add the alternative reagent. Prep->Reagent_Prep Reaction Add the reagent to the amide solution at a controlled temperature (often 0°C to room temperature). Reagent_Prep->Reaction Monitor Monitor the reaction progress by TLC or LC-MS. Reaction->Monitor Workup Quench the reaction and perform aqueous workup to isolate the crude product. Monitor->Workup Purification Purify the this compound product by distillation, crystallization, or chromatography. Workup->Purification End End Purification->End

References

Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds. This reaction has revolutionized the synthesis of arylamines and their derivatives, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. These application notes provide a comprehensive overview, detailed experimental protocols, and key data to facilitate the successful application of this transformative reaction in research and development.

Introduction and Reaction Principle

The Buchwald-Hartwig amination is a cross-coupling reaction between an aryl or heteroaryl halide (or pseudohalide, such as a triflate) and an amine in the presence of a palladium catalyst and a base. The reaction's broad utility stems from its tolerance of a wide range of functional groups and its applicability to a diverse array of substrates, surmounting the limitations of classical methods for C-N bond formation.

General Reaction Scheme:

Where:

  • Ar-X: Aryl or heteroaryl halide (X = I, Br, Cl) or triflate (OTf)

  • H-NR¹R²: Primary or secondary this compound, amide, or other N-H containing compound

  • Pd catalyst: A source of palladium(0), often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, or a preformed palladium(0) complex.

  • Ligand: Typically a bulky, electron-rich phosphine ligand that facilitates the catalytic cycle.

  • Base: Required to deprotonate the this compound nucleophile. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).

The Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • This compound Coordination and Deprotonation: The this compound coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group on the palladium center are eliminated to form the desired C-N bond and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle pd0 LₙPd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Lₙ(Ar)Pd(II)-X oxidative_addition->pd2_complex amine_coordination This compound Coordination & Deprotonation pd2_complex->amine_coordination + HNR¹R² - HX pd_amido Lₙ(Ar)Pd(II)-NR¹R² amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NR¹R²

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters and Optimization

Successful execution of the Buchwald-Hartwig amination often requires careful optimization of several reaction parameters.

ParameterKey ConsiderationsCommon Reagents/Conditions
Palladium Precatalyst Source of the active Pd(0) catalyst. Pre-catalysts offer improved air stability and ease of handling.Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂, Buchwald Precatalysts (e.g., G3, G4)
Ligand Crucial for catalyst activity and stability. Bulky, electron-rich phosphine ligands are generally most effective.XPhos, SPhos, RuPhos, BrettPhos, JohnPhos, BINAP, DPPF, XantPhos
Base Facilitates deprotonation of the this compound. The choice of base can significantly impact reaction rate and substrate compatibility.NaOtBu, KOtBu, LiHMDS, K₃PO₄, Cs₂CO₃
Solvent Should dissolve reactants and catalyst components. Aprotic, non-polar to moderately polar solvents are common.Toluene, Dioxane, THF, t-Butanol
Temperature Typically ranges from room temperature to elevated temperatures (80-110 °C).Dependent on substrate reactivity and catalyst system.
Aryl Halide Reactivity The reactivity generally follows the trend: I > Br > OTf > Cl.Aryl chlorides often require more specialized and active catalyst systems.

Substrate Scope and Applications in Drug Development

The Buchwald-Hartwig amination has a remarkably broad substrate scope, accommodating a wide variety of aryl and heteroaryl halides, as well as a diverse range of amines, including primary and secondary aliphatic and aromatic amines, amides, and heterocycles. This versatility has made it an indispensable tool in the pharmaceutical industry for the synthesis of complex drug molecules.

Table 1: Representative Examples of Buchwald-Hartwig Amination with Varied Substrates

Aryl HalideThis compoundPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromotolueneAnilinePd(OAc)₂ (2)P(tBu)₃ (4)NaOtBu (1.2)Toluene80298
4-ChlorotolueneMorpholinePd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (1.5)t-BuOH1001895
1-Bromo-4-methoxybenzenen-Hexylthis compound[Pd(allyl)Cl]₂ (1)cataCXium A (2)NaOtBu (1.2)Dioxane100392
2-BromopyridineBenzylthis compoundPd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.4)Toluene1002485
4-BromoanisoleIndolePd₂(dba)₃ (1.5)Xantphos (3)K₃PO₄ (2)Dioxane1102478

Applications in FDA-Approved Drugs:

The Buchwald-Hartwig amination has been a key C-N bond-forming step in the industrial synthesis of numerous blockbuster drugs.

  • Imatinib (Gleevec®): A tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers. The synthesis involves a crucial Buchwald-Hartwig amination step.

  • Nilotinib (Tasigna®): Another tyrosine kinase inhibitor for the treatment of chronic myelogenous leukemia. An efficient synthesis of Nil

Application Notes: Palladium-Catalyzed Asymmetric α-Arylation of Alkylamines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The palladium-catalyzed asymmetric α-arylation of alkylamines is a powerful and versatile method for the synthesis of chiral α-aryl amines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and chiral ligands. This application note describes a highly enantioselective protocol utilizing a palladium catalyst with a chiral phosphine ligand to couple N-arylimidoyl cyanide-protected alkylamines with a broad range of aryl bromides and iodides. The reaction proceeds under mild conditions with a weak base, offering a practical and efficient route to valuable chiral amine building blocks.

Key Features

  • High Enantioselectivity: The use of a chiral phosphine ligand (L8, also known as R-AntPhos) enables excellent control over the stereochemistry of the newly formed C-C bond, consistently delivering high enantiomeric excess (ee).

  • Broad Substrate Scope: The method is applicable to a wide variety of N-arylimidoyl cyanide-protected alkylamines and a diverse range of electronically and sterically varied aryl halides.

  • Mild Reaction Conditions: The reaction is typically carried out at moderate temperatures with a mild base (cesium carbonate), enhancing functional group tolerance.

  • Operational Simplicity: The catalyst is generated in situ from commercially available precursors (Pd(OAc)2 and the chiral ligand), simplifying the experimental setup.

  • Protecting Group Strategy: The N-arylimidoyl cyanide protecting group plays a dual role, acting as a directing group to facilitate C-H activation and as an activating group, while also being readily removable under acidic conditions.

Data Presentation

The following tables summarize the scope of the palladium-catalyzed asymmetric α-arylation of various N-arylimidoyl cyanide-protected alkylamines with different aryl halides, demonstrating the broad applicability and high efficiency of this method.

Table 1: Substrate Scope of N-Arylimidoyl Cyanide-Protected Alkylamines with Iodobenzene

EntryAlkylthis compound Substrate (R group)ProductYield (%)ee (%)
1Benzyl3a7197
24-Methylbenzyl3b7596
34-Methoxybenzyl3c8095
44-Fluorobenzyl3d6898
52-Naphthylmethyl3e7297
6n-Butyl3f7897
7Ethyl3g5197

Reaction Conditions: N-arylimidoyl cyanide-protected alkylthis compound (0.2 mmol), iodobenzene (0.3 mmol), Pd(OAc)2 (5 mol %), L8 (10 mol %), Cs2CO3 (0.4 mmol) in toluene/CPME (7:3, 2.0 mL) at 60 °C.

Table 2: Substrate Scope of Aryl Halides with N-Arylimidoyl Cyanide-Protected Phenethylthis compound

| Entry | Aryl Halide | Product | Yield (%) | ee (%) |

The Elusive N-arylimidoyl Cyanide: A Deep Dive into Amine Protection Reveals a Chemical Enigma

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals exploring novel amine protection strategies may have encountered the term "N-arylimidoyl cyanide." However, an exhaustive review of chemical literature and databases reveals a significant information gap, suggesting this specific functional group is either exceptionally niche, known by a different name, or a theoretical construct not yet reduced to practice and documented in accessible scientific literature.

Despite extensive searches for application notes, protocols, and foundational research, no specific experimental procedures or quantitative data for the use of N-arylimidoyl cyanides as a protecting group for amines could be retrieved. Standard chemical databases and search engines did not yield any established methodologies for the introduction or removal of such a group, nor any data on its stability, orthogonality, or substrate scope. This lack of information prevents the creation of detailed application notes and protocols as the foundational experimental data is absent from the public domain.

Exploring Related Chemistries: A Look at this compound Protection and Cyanide-Containing Moieties

In the absence of direct information, an exploration of related chemical concepts was undertaken to provide context and potential alternative avenues for researchers. The protection of amines is a cornerstone of organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals. A wide array of protecting groups, such as carbamates (e.g., Boc, Cbz), amides (e.g., acetyl), and sulfonamides (e.g., nosyl), are well-established, each with distinct properties and deprotection conditions.

The incorporation of a cyanide group into a protecting group is less common. However, the reactivity of nitriles and related functionalities offers intriguing possibilities. For instance, the reaction of amines with acyl cyanides could theoretically lead to N-acylated products, but this is not a standard method for this compound protection. The synthesis of α-amino nitriles is a well-known transformation, but this typically involves the Strecker synthesis or related reactions and is not employed as a reversible protecting group strategy.

Hypothetical Reaction Pathway and Workflow

While no concrete protocols exist, one can hypothesize the general transformations that would be involved if N-arylimidoyl cyanides were to be used as an this compound protecting group.

Logical Workflow for a Hypothetical this compound Protection/Deprotection Sequence

G cluster_protection Protection Step cluster_deprotection Deprotection Step This compound Free this compound (R-NH2) Protectedthis compound Protected this compound (N-arylimidoyl cyanide derivative) This compound->Protectedthis compound Protection Reaction Reagent Hypothetical N-arylimidoyl cyanide precursor Reagent->Protectedthis compound ProtectedAmine_deprotection Protected this compound DeprotectionReagent Deprotection Reagent Recoveredthis compound Recovered Free this compound (R-NH2) DeprotectionReagent->Recoveredthis compound ProtectedAmine_deprotection->Recoveredthis compound Deprotection Reaction

Caption: A conceptual workflow for the protection and deprotection of an this compound using a hypothetical N-arylimidoyl cyanide protecting group.

Conclusion and Recommendations for Researchers

Given the current lack of available information, the use of "N-arylimidoyl cyanide" for this compound protection cannot be recommended as a viable or established method. Researchers interested in novel this compound protection strategies are encouraged to explore the extensive existing literature on established protecting groups and their applications.

For those specifically interested in the chemistry of imidoyl cyanides or related structures, a fundamental research effort would be required. This would involve:

  • De novo Synthesis: Developing a reliable synthetic route to N-arylimidoyl cyanides.

  • Reactivity Studies: Investigating the reactivity of these compounds with amines to form the desired protected adducts.

  • Stability and Orthogonality: Assessing the stability of the putative protected amines to a wide range of reaction conditions.

  • Deprotection Development: Devising mild and efficient conditions for the cleavage of the protecting group to regenerate the free this compound.

Until such foundational research is conducted and published, the topic of using N-arylimidoyl cyanides for this compound protection remains speculative. Scientists in the field are advised to rely on the wealth of well-documented and validated this compound protection methodologies for their synthetic endeavors.

Application Notes and Protocols: Amine Functionalization of Surfaces for Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-functionalized surfaces are a cornerstone of modern chromatography, offering unique selectivity and retention mechanisms for a wide range of analytical and preparative separations. The introduction of primary, secondary, or tertiary this compound groups onto stationary phase surfaces, such as silica, polymers, or nanoparticles, creates a versatile platform for various chromatographic modes, including normal-phase, reversed-phase, ion-exchange, and hydrophilic interaction liquid chromatography (HILIC).[1][2][3] These functionalized surfaces are particularly valuable in drug development and biomedical research for the analysis of polar compounds, such as amino acids, peptides, saccharides, and basic drug molecules, which are often challenging to separate using conventional non-polar stationary phases.[3][4]

The primary interaction mechanisms on this compound-functionalized phases include hydrogen bonding, polar interactions, and, depending on the mobile phase pH, electrostatic or ion-exchange interactions.[1][3] For instance, the basic nature of the this compound groups can mitigate the strong retention of basic analytes on acidic silanol groups present on silica surfaces, leading to improved peak shape and resolution.[2][4][5] This application note provides detailed protocols for the this compound functionalization of common chromatography substrates and summarizes key quantitative data to guide researchers in selecting and preparing optimal stationary phases for their specific applications.

Data Presentation: Quantitative Analysis of this compound Functionalization

The success of a chromatographic separation on an this compound-functionalized surface is critically dependent on the density and accessibility of the this compound groups. Various methods can be employed to quantify the surface this compound concentration, each with its own advantages and limitations. Below is a summary of common quantification techniques and representative data.

Surface TypeFunctionalization MethodAminosilane UsedQuantification MethodTypical this compound Density (µmol/g)Reference
Silica NanoparticlesSilanization(3-Aminopropyl)triethoxysilane (APTES)Ninhydrin Assay50 - 100% of total this compound content
Silica NanoparticlesSilanization(3-Aminopropyl)triethoxysilane (APTES)4-Nitrobenzaldehyde Assay50 - 100% of total this compound content
Silica NanoparticlesSilanization(3-Aminopropyl)triethoxysilane (APTES)¹H NMR (after dissolution)Measures total this compound content
Silica NanoparticlesSilanization(3-Aminopropyl)triethoxysilane (APTES)X-ray Photoelectron Spectroscopy (XPS)Provides elemental surface composition
Glass BeadsSilanizationN-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES)Kaiser Test~15 - 20[6]
Glass BeadsSilanizationN-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTES)Kaiser Test~25 - 30[6]

Note: The accessible this compound content, as determined by colorimetric assays, may be lower than the total this compound content due to steric hindrance or the presence of amines within pores that are inaccessible to the assay reagents.

Experimental Protocols

Protocol 1: this compound Functionalization of Silica Surfaces via Silanization

This protocol describes the covalent attachment of this compound groups to a silica-based stationary phase using an aminosilane reagent.

Materials:

  • Silica-based chromatography packing material (e.g., silica gel, glass beads)

  • (3-Aminopropyl)triethoxysilane (APTES) or other suitable aminosilane

  • Toluene, anhydrous

  • Ethanol

  • Deionized water

  • Acetic acid (for pH adjustment)

  • Soxhlet extraction apparatus

  • Reaction vessel with reflux condenser and nitrogen inlet

  • Oven

Procedure:

  • Surface Activation (Hydroxylation):

    • Clean the silica substrate by immersing it in a piranha solution (7:3 v/v mixture of 98% H₂SO₄ and 30% H₂O₂) at 90°C for 30 minutes. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood.

    • Alternatively, for a less aggressive cleaning, immerse the silica in a 50:50 (v/v) solution of 30% H₂O₂ and concentrated NH₄OH for 30 minutes at room temperature.[7]

    • Rinse the substrate copiously with deionized water and dry under a stream of nitrogen.

    • For complete drying, bake the silica in an oven at 110-120°C for at least 2 hours to remove adsorbed water. This step is crucial for achieving a uniform monolayer of the silane.

  • Silanization Reaction (Aqueous Alcohol Method):

    • Prepare a 95% ethanol / 5% water solution. For aminosilanes, the addition of acetic acid to adjust the pH to 4.5-5.5 is generally omitted.[8]

    • Add the aminosilane (e.g., APTES) to the aqueous ethanol solution with stirring to a final concentration of 2% (v/v).[8]

    • Allow 5 minutes for the hydrolysis of the silane and the formation of silanol groups.[8]

    • Immerse the dried silica substrate in the silane solution and stir or agitate gently for 2-3 minutes.[8]

    • Decant the solution and rinse the functionalized silica twice with ethanol to remove excess silane.[8]

  • Curing:

    • Cure the silanized silica in an oven at 110-120°C for 5-10 minutes. Alternatively, curing can be done at room temperature for 24 hours at 60% relative humidity.[8]

  • Washing:

    • To remove any physisorbed silane, wash the cured silica with toluene or chloroform in a Soxhlet extractor for 24 hours.[7]

    • Dry the final this compound-functionalized silica under vacuum.

Protocol 2: Quantification of Surface this compound Groups using the Kaiser Test

The Kaiser test is a colorimetric method for the detection and quantification of primary amines.

Materials:

  • This compound-functionalized silica

  • Pyridine

  • Ninhydrin

  • Phenol

  • Ethanol

  • Potassium cyanide solution (KCN in pyridine)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare the following solutions:

      • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

      • Solution B: 80 g of phenol in 20 mL of ethanol.

      • Solution C: 2 mL of 0.01 M aqueous KCN diluted to 100 mL with pyridine.

  • Assay:

    • Place a known mass of the this compound-functionalized silica (e.g., 10-20 mg) in a test tube.

    • Add 2-3 drops of each of the three solutions (A, B, and C) to the test tube.

    • Heat the mixture at 100°C for 5 minutes.

    • A blue color indicates the presence of primary amines.

    • Dilute the reaction mixture with a known volume of 60% ethanol and measure the absorbance at 570 nm using a spectrophotometer.

  • Quantification:

    • Prepare a calibration curve using a standard solution of a known primary this compound (e.g., n-butylthis compound).

    • Calculate the concentration of this compound groups on the silica surface based on the calibration curve and the mass of the silica used.

Visualizations

Experimental Workflow for this compound Functionalization of Silica

Caption: Workflow for the this compound functionalization of silica surfaces.

Chemical Pathway of Silanization

G Silica Silica Surface -Si-OH Functionalized_Surface Functionalized Surface -Si-O-Si-(CH₂)₃-NH₂ Silica->Functionalized_Surface Aminosilane Aminosilane H₂N-(CH₂)₃-Si-(OCH₂CH₃)₃ Hydrolyzed_Silane Hydrolyzed Silane H₂N-(CH₂)₃-Si-(OH)₃ Aminosilane->Hydrolyzed_Silane Hydrolysis (+ H₂O) Hydrolyzed_Silane->Functionalized_Surface Condensation (- H₂O) G cluster_params Functionalization Parameters cluster_conditions Chromatographic Conditions cluster_performance Chromatographic Performance Amine_Density This compound Density Retention Analyte Retention Amine_Density->Retention Amine_Type This compound Type (Primary, Secondary, etc.) Selectivity Selectivity Amine_Type->Selectivity Chain_Length Alkyl Chain Length Chain_Length->Retention Mobile_Phase_pH Mobile Phase pH Mobile_Phase_pH->Retention Peak_Shape Peak Shape Mobile_Phase_pH->Peak_Shape Ionic_Strength Ionic Strength Ionic_Strength->Retention Retention->Selectivity Selectivity->Peak_Shape

References

Application Notes and Protocols: Amines as Catalysts in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amines have emerged as a powerful and versatile class of organocatalysts, enabling a wide array of stereoselective carbon-carbon and carbon-heteroatom bond formations. Their ability to activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions provides a metal-free and often environmentally benign alternative to traditional catalysis. This document provides detailed application notes, experimental protocols, and comparative data for key organic reactions catalyzed by amines, including the Aldol, Michael, and Mannich reactions.

Introduction to Amine Catalysis

This compound catalysis can be broadly categorized into two main activation modes:

  • Enthis compound Catalysis: Secondary or primary amines react with carbonyl compounds (aldehydes and ketones) to form nucleophilic enthis compound intermediates. These enamines can then react with various electrophiles. Chiral amines are frequently employed to induce enantioselectivity.

  • Iminium Catalysis: The reaction of an α,β-unsaturated carbonyl compound with a chiral secondary this compound generates an iminium ion. This activation lowers the LUMO of the carbonyl compound, enhancing its electrophilicity and facilitating conjugate addition reactions.

These catalytic cycles offer mild reaction conditions, high functional group tolerance, and the ability to perform reactions in the presence of air and moisture, making them highly attractive for synthetic chemistry, particularly in the context of drug discovery and development.

Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a fundamental C-C bond-forming reaction that provides access to chiral β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. Proline and its derivatives are highly effective catalysts for this transformation.

Data Presentation: Proline-Catalyzed Aldol Reaction
EntryAldehydeKetoneCatalyst (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%)Reference
14-NitrobenzaldehydeAcetone(S)-Proline (30)DMSO468-76
24-NitrobenzaldehydeCyclohexanone(S)-Proline (10)MeOH/H₂O199595:598
34-ChlorobenzaldehydeCyclohexanone(S)-Proline (10)MeOH/H₂O199294:697
4BenzaldehydeCyclohexanone(S)-Proline (10)MeOH/H₂O428592:896
5IsobutyraldehydeAcetone(S)-Proline (30)DMSO1297-96
Experimental Protocol: (S)-Proline-Catalyzed Aldol Reaction of 4-Nitrobenzaldehyde with Cyclohexanone

Materials:

  • (S)-Proline (10 mol%)

  • 4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)

  • Cyclohexanone (5.0 mmol, 516 µL)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of (S)-proline (0.1 mmol, 11.5 mg) in a 2:1 mixture of MeOH/H₂O (0.3 mL) is added 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg) and cyclohexanone (5.0 mmol, 516 µL).

  • The reaction mixture is stirred at room temperature for 19 hours.

  • Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous NH₄Cl solution (5 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

  • The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral HPLC analysis.

Catalytic Cycle and Workflow

Aldol_Reaction cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow Aldehyde Aldehyde Ketone Ketone Enthis compound Enthis compound Intermediate Ketone->Enthis compound + Proline - H₂O Proline (S)-Proline Iminium Iminium Intermediate Enthis compound->Iminium + Aldehyde Product β-Hydroxy Ketone Iminium->Product + H₂O Product->Proline Release Start Start Mix Mix Catalyst, Aldehyde, Ketone, and Solvent Start->Mix Stir Stir at Room Temperature Mix->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Analyze Analyze dr and ee (Chiral HPLC) Purify->Analyze End End Analyze->End

Application Notes & Protocols for the Synthesis of Chiral α-Aryl Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chiral α-aryl amines are critical structural motifs found in a vast array of pharmaceuticals and biologically active compounds.[1] Approximately 40-45% of small molecule drugs contain these chiral amine fragments, highlighting their importance in medicinal chemistry.[1] The specific stereochemistry of the this compound is often crucial for biological activity, making enantioselective synthesis a key challenge in drug development.[2] This document outlines modern, efficient protocols for synthesizing enantiomerically enriched α-aryl amines, focusing on methods with broad applicability for researchers in drug discovery. Key strategies covered include transition-metal-catalyzed asymmetric reductive amination and innovative one-pot chemoenzymatic approaches.

Core Synthetic Strategies

The direct conversion of prochiral ketones into chiral amines is one of the most efficient and straightforward synthetic routes.[3] Modern methodologies have largely focused on three areas: transition-metal catalysis, organocatalysis, and biocatalysis. This note will detail protocols for two highly effective methods: Ruthenium-catalyzed Asymmetric Reductive Amination (ARA) and a one-pot chemoenzymatic synthesis combining biocatalysis with a Buchwald-Hartwig N-arylation.

Transition-Metal-Catalyzed Asymmetric Reductive Amination (ARA)

Transition-metal-catalyzed ARA is a powerful method for directly converting ketones to α-chiral primary amines.[3] Ruthenium-based catalysts, in particular, have been shown to be highly effective for the ARA of aryl alkyl ketones, providing access to pharmaceutically relevant amines with high enantioselectivity.[3][4] This approach involves the reaction of a ketone with an this compound source, typically ammonia or an ammonium salt, in the presence of a chiral ruthenium catalyst and a hydrogen source.[3][4]

G cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product ketone Aryl Ketone (Prochiral) imine Imine Intermediate (Unstable) ketone->imine Condensation - H₂O amine_source This compound Source (e.g., NH4I) amine_source->imine catalyst Chiral Ru-Catalyst + H₂ (Reductant) product Chiral α-Aryl this compound (Enantiopure) catalyst->product Catalyzes imine->product Asymmetric Reduction

Caption: Asymmetric Reductive Amination (ARA) Pathway.

Data Presentation: Ru-Catalyzed ARA of Aryl Methyl Ketones

The following table summarizes the results for the direct asymmetric reductive amination of various aryl methyl ketones to the corresponding chiral primary amines using a Ru-catalyst system.

EntryAryl Ketone SubstrateYield (%)Enantiomeric Excess (ee, %)
1Acetophenone>95>93
22-Acetylpyridine98>99
33-Acetylpyridine9698
44-Chloroacetophenone9795
54-Methoxyacetophenone9594
Data adapted from representative literature on Ru-catalyzed ARA.[3][4]

Experimental Protocol: General Procedure for Ru-Catalyzed ARA

This protocol describes a general method for the synthesis of a chiral primary this compound from an aryl methyl ketone on a laboratory scale.

Materials:

  • Aryl methyl ketone (1.0 mmol)

  • [Ru(PPh₃)₃H(CO)Cl] (or other suitable Ru-precatalyst) (0.01 mmol, 1 mol%)

  • (S,S)-f-binaphane (or other suitable chiral ligand) (0.012 mmol, 1.2 mol%)

  • Ammonium iodide (NH₄I) (1.5 mmol)

  • Toluene (or other suitable solvent), anhydrous (5 mL)

  • Hydrogen (H₂) gas

Procedure:

  • To a dry Schlenk tube or autoclave under an inert atmosphere (e.g., Argon), add the Ru-precatalyst, chiral ligand, and ammonium iodide.

  • Add the anhydrous toluene, followed by the aryl methyl ketone substrate.

  • Seal the vessel, then purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 20-50 atm).

  • Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS, or HPLC). The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction vessel to room temperature and carefully vent the hydrogen gas.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure chiral this compound.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

One-Pot Chemoenzymatic Synthesis

Combining biocatalysis and chemocatalysis in a one-pot process offers significant advantages in efficiency and sustainability.[5][6] A powerful example is the synthesis of chiral N-arylamines by coupling a biocatalytic reductive amination with a subsequent Buchwald-Hartwig N-arylation reaction.[5][7] This method first uses an enzyme, such as an this compound dehydrogenase (AmDH) or a transaminase (ω-TA), to produce a chiral this compound from a ketone with high enantioselectivity.[5][8] Then, in the same vessel, a palladium catalyst is used to couple the newly formed chiral this compound with an aryl bromide.[5][6] The use of a surfactant is often key to preventing the palladium catalyst from being inhibited by the aqueous buffer and salts from the biocatalytic step.[5]

G start Start: Prochiral Ketone step1 Step 1: Biocatalytic Amination (e.g., AmDH / ω-TA) - Aqueous Buffer - High ee start->step1 intermediate Intermediate: Chiral Primary this compound step1->intermediate step2 Step 2: Chemo-catalysis - Add Aryl Bromide - Pd-Catalyst & Ligand - Surfactant intermediate->step2 end End Product: Chiral N-Aryl this compound step2->end

Caption: One-Pot Chemoenzymatic Synthesis Workflow.

Data Presentation: Chemoenzymatic Synthesis of Chiral N-Arylamines

The table below shows the conversion for the N-arylation of a chiral this compound (produced in situ via biocatalysis) with various aryl bromides. The chirality established in the first step is preserved.

EntryChiral this compound IntermediateAryl BromideConversion to N-Aryl this compound (%)
1(R)-1-phenylethanthis compoundBromobenzene90
2(R)-1-phenylethanthis compound4-Bromotoluene85
3(R)-1-phenylethanthis compound4-Bromoanisole88
4(R)-1-phenylethanthis compound1-Bromo-4-fluorobenzene75
5(R)-1-phenylethanthis compound3-Bromopyridine65
Data adapted from Cosgrove et al., demonstrating the Buchwald-Hartwig step of the one-pot reaction.[5][6]

Experimental Protocol: One-Pot Biocatalytic Amination and N-Arylation

This protocol provides a general method for the one-pot synthesis of a chiral N-arylthis compound.

Materials:

  • Biocatalysis Step:

    • Prochiral ketone (e.g., acetophenone) (1.0 mmol)

    • This compound Dehydrogenase (AmDH) or ω-Transaminase (ω-TA) enzyme solution

    • Ammonium formate or other suitable this compound donor

    • NADH or NADPH cofactor (catalytic amount)

    • Formate dehydrogenase (FDH) for cofactor recycling (if needed)

    • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • N-Arylation Step:

    • Aryl bromide (1.1 mmol)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

    • RuPhos (or other suitable ligand) (0.025 mmol, 2.5 mol%)

    • NaOtBu (1.5 mmol)

    • Surfactant (e.g., Triton X-100, 5 wt% in H₂O)

    • Toluene

Procedure:

  • Biocatalytic Amination:

    • In a reaction vessel, dissolve the ketone substrate, ammonium formate, and NAD(P)H cofactor in the phosphate buffer.

    • Initiate the reaction by adding the AmDH (or ω-TA) and recycling enzyme (e.g., FDH) solutions.

    • Stir the reaction at a controlled temperature (e.g., 30 °C) for 24 hours or until complete conversion of the ketone is observed (monitor by GC or HPLC).

  • Buchwald-Hartwig N-Arylation:

    • To the aqueous reaction mixture from Step 1, add the surfactant solution, followed by a solution of the Pd-precatalyst, ligand, NaOtBu, and the aryl bromide in toluene.

    • Purge the vessel with an inert gas (e.g., Argon) for 10-15 minutes.

    • Heat the biphasic mixture to the desired temperature (e.g., 80 °C) with vigorous stirring for 12-24 hours.

    • Monitor the reaction for the formation of the N-arylated product.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the mixture with water and ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to isolate the final chiral N-aryl this compound.

    • Confirm the preservation of stereochemistry via chiral HPLC analysis.

Conclusion

The methodologies presented provide robust and highly selective routes for the synthesis of chiral α-aryl amines, which are essential building blocks in modern drug discovery. Transition-metal-catalyzed Asymmetric Reductive Amination offers a direct and efficient pathway to chiral primary amines with high enantiopurity. For more complex targets, the one-pot chemoenzymatic approach represents a state-of-the-art strategy that leverages the high selectivity of biocatalysis and the broad scope of chemical catalysis, minimizing intermediate handling and improving overall process efficiency. Researchers and drug development professionals can adapt these protocols to access a wide diversity of chiral this compound structures for their discovery programs.

References

Application Notes and Protocols: Amide Reduction via Lithium Aluminum Hydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent widely employed in organic synthesis for the reduction of various functional groups, including amides. This document provides detailed application notes and protocols for the reduction of amides to their corresponding amines using LAH. It covers the reaction mechanism, experimental procedures, safety precautions, and quantitative data for representative reactions. Diagrams for the reaction pathway and experimental workflows are included to provide a comprehensive guide for laboratory practice.

Introduction

The reduction of amides to amines is a fundamental transformation in organic chemistry, with broad applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Lithium aluminum hydride is a potent nucleophilic reducing agent capable of efficiently reducing primary, secondary, and tertiary amides to the corresponding amines.[1][2] Unlike the reduction of other carbonyl compounds like esters, which yield alcohols, the reduction of amides proceeds with the complete removal of the carbonyl oxygen atom.[3][4] This unique reactivity makes LAH an invaluable tool for the synthesis of amines from readily available amide precursors.

Reaction Mechanism

The reduction of an amide with lithium aluminum hydride involves a two-step process:

  • Nucleophilic Acyl Substitution: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from LAH on the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate.[3]

  • Elimination and Second Hydride Attack: The tetrahedral intermediate collapses, and the oxygen atom, coordinated to the aluminum species, is eliminated as a leaving group. This results in the formation of a highly reactive iminium ion intermediate. A second equivalent of hydride then rapidly attacks the iminium ion to yield the final amine product.[1][3]

The nature of the this compound product (primary, secondary, or tertiary) is dependent on the substitution pattern of the starting amide.[2][3]

Amide Reduction Mechanism cluster_0 Amide Amide (RCONR'R'') LAH1 LiAlH₄ Amide->LAH1 Intermediate Tetrahedral Intermediate LAH1->Intermediate 1. Hydride Attack Iminium Iminium Ion Intermediate->Iminium 2. Elimination of Al-O species LAH2 LiAlH₄ Iminium->LAH2 This compound This compound (RCH₂NR'R'') LAH2->this compound 3. Hydride Attack

Caption: Mechanism of LAH-mediated amide reduction.

Quantitative Data Summary

The following table summarizes representative examples of amide reductions using lithium aluminum hydride, providing a comparison of reaction conditions and yields.

Amide SubstrateProduct this compoundEquivalents of LAHSolventTemperature (°C)Reaction Time (h)Yield (%)
N,N-DimethylbenzamideN,N-Dimethylbenzylthis compound1.5THFReflux392
BenzamideBenzylthis compound2.0Diethyl EtherReflux485
N-Methyl-2-phenylacetamideN-Methyl-2-phenylethanthis compound1.5THFRoom Temp1290
ε-CaprolactamHexamethyleneimine2.5DioxaneReflux688
N-BenzoylvalineN-BenzylvalinolNot specifiedTHFNot specifiedNot specified76[5]
Diethyl phthalate1,2-BenzenedimethanolNot specifiedNot specifiedNot specifiedNot specified93[2]

Experimental Protocols

General Safety Precautions

Lithium aluminum hydride is a highly reactive and pyrophoric substance that reacts violently with water and other protic solvents, liberating flammable hydrogen gas.[6][7] All manipulations involving LAH must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[6] Personal protective equipment, including safety glasses, a lab coat, and flame-resistant gloves, is mandatory. Ensure that a Class D fire extinguisher (for combustible metals) is readily accessible.

General Experimental Workflow

The following diagram outlines the typical workflow for an LAH amide reduction.

Experimental Workflow Setup 1. Apparatus Setup (Inert Atmosphere) LAH_prep 2. Prepare LAH Suspension (Anhydrous Solvent) Setup->LAH_prep Amide_add 3. Add Amide Solution (Dropwise, Cooling) LAH_prep->Amide_add Reaction 4. Reaction (Stirring, Monitor by TLC) Amide_add->Reaction Workup 5. Reaction Work-up (Quenching) Reaction->Workup Extraction 6. Product Extraction Workup->Extraction Purification 7. Purification (e.g., Distillation, Chromatography) Extraction->Purification

Caption: General workflow for amide reduction using LAH.

Detailed Protocol for the Reduction of N,N-Dimethylbenzamide

This protocol describes the reduction of N,N-dimethylbenzamide to N,N-dimethylbenzylthis compound.

Materials:

  • N,N-Dimethylbenzamide

  • Lithium aluminum hydride (powder)

  • Anhydrous tetrahydrofuran (THF)

  • 15% Aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Deionized water

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • LAH Suspension: In the reaction flask, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF (e.g., 10 mL per gram of LAH) under an inert atmosphere.

  • Amide Addition: Dissolve N,N-dimethylbenzamide (1 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LAH suspension via the dropping funnel. The addition should be performed at a rate that maintains a gentle reflux. If the reaction is highly exothermic, an ice bath may be used to control the temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and stir for 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C in an ice bath.[8] Cautiously and slowly add the following reagents dropwise in sequence:

    • x mL of water (where x is the mass of LAH in grams used)

    • x mL of 15% aqueous NaOH solution

    • 3x mL of water

  • Filtration and Extraction: Allow the mixture to warm to room temperature and stir for 15 minutes. A granular precipitate should form. Add anhydrous magnesium sulfate and stir for another 15 minutes.[8] Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.

  • Purification: Combine the filtrate and washes, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure N,N-dimethylbenzylthis compound.

Alternative Work-up Procedures

The choice of work-up procedure can be critical for isolating the product in high yield and purity.

Workup Procedures Reaction_Mixture Reaction Mixture (Post-Reaction) Cooling Cool to 0 °C Reaction_Mixture->Cooling Quenching Quenching Method Cooling->Quenching Fieser Fieser Method (H₂O, NaOH, H₂O) Quenching->Fieser Granular Precipitate Glaubers Glauber's Salt (Na₂SO₄·10H₂O) Quenching->Glaubers Solid Formation Acidic Acidic Quench (Dilute Acid) Quenching->Acidic For Acid-Stable Products

Caption: Decision tree for LAH reaction work-up.

  • Glauber's Salt (Na₂SO₄·10H₂O) Work-up: After cooling the reaction to 0 °C, carefully add Glauber's salt portion-wise until the evolution of hydrogen gas ceases.[9] Stir the mixture at room temperature for 15 minutes, then filter over Celite.[9] This method is often simpler and can result in easier filtration.

  • Acidic Work-up: For products that are stable to acid, the reaction mixture can be carefully added to a cold, dilute aqueous acid solution (e.g., acetic acid or hydrochloric acid).[9] This method is effective but should be avoided for acid-sensitive compounds.

Conclusion

The reduction of amides using lithium aluminum hydride is a robust and versatile method for the synthesis of amines. Careful attention to experimental conditions, particularly the exclusion of moisture and controlled quenching, is crucial for the safe and successful execution of this reaction. The protocols and data presented herein provide a comprehensive guide for researchers in academic and industrial settings, facilitating the application of this important synthetic transformation.

References

Application Notes and Protocols: Amine-Intercalated Magnesium Phosphates as High-Performance Lubricant Additives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of amine-intercalated magnesium phosphates as advanced lubricant additives. The information is intended to guide researchers in replicating and building upon existing studies to explore the potential of these materials in various applications, including but not limited to industrial machinery, automotive components, and potentially in biomedical devices where biocompatible lubrication is critical.

Introduction

Layered magnesium phosphates intercalated with long-chain organic amines represent a novel class of solid lubricants with significant potential for enhancing the anti-friction, anti-wear, and extreme pressure properties of base oils.[1] The intercalation of amines into the layered structure of magnesium phosphate not only improves its dispersibility in non-polar lubricants but also creates a shear-friendly layered structure that reduces friction and wear under boundary lubrication conditions.[1][2] This document outlines the synthesis of three such compounds and the standardized protocols for assessing their tribological performance.

The this compound-intercalated magnesium phosphates discussed are:

  • Dodecylthis compound intercalated magnesium phosphate (MgP-12N)

  • Octadecylthis compound intercalated magnesium phosphate (MgP-18N)

  • 1,12-Dodecanedithis compound intercalated magnesium phosphate (MgP-1,12N2) [1]

Synthesis Protocol: Mixed Solvothermal Method

A mixed solvothermal method is employed for the synthesis of this compound-intercalated magnesium phosphates.[1] This method involves the reaction of magnesium hydroxide with an this compound in a mixed solvent system of ethanol and water under elevated temperature and pressure.

Materials and Equipment:

  • Magnesium hydroxide (Mg(OH)₂)

  • Dodecylthis compound, Octadecylthis compound, or 1,12-Dodecanedithis compound

  • Ethanol

  • Deionized water

  • Stainless steel autoclave (20 mL capacity)

  • Magnetic stirrer

  • Oven capable of maintaining a constant temperature

  • pH meter

  • Centrifuge

  • Vacuum drying oven

Procedure:

  • To a 20 mL stainless steel autoclave, add the raw materials in the following order:

    • Magnesium hydroxide (Mg(OH)₂)

    • The selected this compound (Dodecylthis compound, Octadecylthis compound, or 1,12-Dodecanedithis compound)

    • Deionized water

    • Ethanol

  • Stir the mixture vigorously for 10 minutes to ensure homogeneity.

  • Measure and record the pH of the mixture.

  • Seal the autoclave and place it in a preheated oven.

  • Maintain the oven at the desired reaction temperature for the specified duration.

  • After the reaction is complete, allow the autoclave to cool naturally to room temperature.

  • Collect the solid product by centrifugation.

  • Wash the product with ethanol and deionized water to remove any unreacted precursors.

  • Dry the final product in a vacuum drying oven.

Diagram of the Synthesis Workflow:

Synthesis_Workflow raw_materials Raw Materials (Mg(OH)₂, this compound, Water, Ethanol) mixing Mixing (10 min) raw_materials->mixing ph_measurement pH Measurement mixing->ph_measurement autoclave Sealed Autoclave (Solvothermal Reaction) ph_measurement->autoclave cooling Natural Cooling autoclave->cooling centrifugation Centrifugation (Product Collection) cooling->centrifugation washing Washing (Ethanol & Water) centrifugation->washing drying Vacuum Drying washing->drying final_product Final Product (this compound-Intercalated MgP) drying->final_product

Caption: Workflow for the synthesis of this compound-intercalated magnesium phosphates.

Characterization of this compound-Intercalated Magnesium Phosphates

To confirm the successful synthesis and determine the properties of the materials, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To confirm the layered structure and the intercalation of the this compound.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups of the this compound and phosphate, confirming the presence of the organic component.[1]

  • Thermogravimetric Analysis (TG): To determine the thermal stability and the amount of intercalated this compound.[1]

  • Contact Angle Measurement: To assess the hydrophobicity of the materials, which is crucial for their dispersibility in oil.[1]

Tribological Performance Evaluation

The lubricating properties of the synthesized materials are evaluated by dispersing them in a base oil and conducting friction and wear tests.

Preparation of Lubricating Oil Samples:

  • Disperse the this compound-intercalated magnesium phosphate powder in a base oil (e.g., N4010) at various concentrations (e.g., 0.5, 1.0, 1.5, and 2.0 wt%).[1]

  • Use a dispersant, such as oleylthis compound, to ensure long-term stability of the dispersion.[1]

  • Sonication can be employed to achieve a uniform dispersion.

Tribological Testing Protocol:

The tribological properties are evaluated using an oscillating reciprocating tester, such as the Optimol SRV-V, following standardized procedures.

  • Anti-Friction and Anti-Wear Testing (ASTM D5707–19):

    • Operate the tester in reciprocating mode.

    • Apply a specific load (e.g., 100 N) and frequency.

    • Measure the friction coefficient over time.

    • After the test, measure the wear volume on the test specimens.

  • Extreme Pressure Performance (ASTM D5706–23):

    • Gradually increase the load until seizure or a sharp increase in friction occurs.

    • The maximum load sustained is the pressure load value.

Diagram of the Tribological Testing Workflow:

Tribological_Testing_Workflow synthesis Synthesized This compound-Intercalated MgP dispersion Dispersion in Base Oil (with Dispersant) synthesis->dispersion srv_tester Optimol SRV-V Tester dispersion->srv_tester friction_wear_test Anti-Friction & Anti-Wear Test (ASTM D5707-19) srv_tester->friction_wear_test ep_test Extreme Pressure Test (ASTM D5706-23) srv_tester->ep_test friction_coeff Friction Coefficient Data friction_wear_test->friction_coeff wear_volume Wear Volume Data friction_wear_test->wear_volume pressure_load Pressure Load Value ep_test->pressure_load

Caption: Workflow for evaluating the tribological properties of the lubricants.

Quantitative Data Summary

The following tables summarize the tribological performance of the this compound-intercalated magnesium phosphates when added to N4010 base oil at a concentration of 1.0 wt%.

Table 1: Anti-Friction and Anti-Wear Properties

Lubricant AdditiveMean Friction CoefficientVolume Wear Reduction (%)
MgP-18N0.12887.86%
MgP-12N0.13578.96%
MgP-1,12N20.13285.96%

Table 2: Extreme Pressure Performance

LubricantMaximum Pressure Load (N)
Base Oil (N4010)400
1.0 wt% MgP-18N in N40101400

Table 3: Tribological Performance of 1.0 wt% MgP-18N under High Load

PropertyValue
Friction Coefficient0.107
Volume Wear (mm³)2.86 × 10⁻⁴

Proposed Lubrication Mechanism

The enhanced lubricating properties of this compound-intercalated magnesium phosphates are attributed to the formation of a protective lubricating film on the rubbing surfaces.[1] The layered structure with intercalated amines facilitates easy shearing between the layers, reducing friction.

Diagram of the Proposed Lubrication Mechanism:

Lubrication_Mechanism start Friction Process Begins additive_delivery This compound-Intercalated MgP Delivered to Contact Area start->additive_delivery film_formation Formation of a Protective Lubricating Film additive_delivery->film_formation shearing Easy Shearing between Intercalated Layers film_formation->shearing wear_protection Protection of Rubbing Surfaces from Wear film_formation->wear_protection friction_reduction Reduced Friction shearing->friction_reduction

Caption: Proposed mechanism of lubrication for this compound-intercalated magnesium phosphates.

Conclusion

This compound-intercalated magnesium phosphates have demonstrated significant potential as high-performance lubricant additives. The protocols and data presented here provide a solid foundation for further research and development in this area. Future studies could explore the effects of different this compound chain lengths, concentrations, and base oils on the tribological performance. Additionally, the application of these materials in specialized areas, such as biodegradable lubricants or lubricants for extreme environments, warrants investigation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing reductive amination reactions. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if my reductive amination reaction has a low yield?

A1: The first step is to determine if the imine or enamine intermediate is forming. This is the crucial precursor to your final this compound product. You can monitor the reaction by TLC, LC-MS, or NMR spectroscopy before adding the reducing agent to confirm the consumption of the starting aldehyde/ketone and this compound, and the appearance of the intermediate. If the intermediate is not forming, focus on optimizing the conditions for its formation.

Q2: My starting aldehyde/ketone is being reduced to an alcohol instead of forming the desired this compound. What is causing this and how can I prevent it?

A2: This is a common side reaction, especially when using a strong reducing agent like sodium borohydride (NaBH₄). The reducing agent is indiscriminately reducing the carbonyl group before it can react with the this compound to form the imine.

Solutions:

  • Switch to a less reactive reducing agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective reducing agents that will preferentially reduce the protonated imine (iminium ion) over the carbonyl starting material.

  • Two-step procedure: Allow the imine to form completely before adding the reducing agent. Monitor the reaction until the starting materials are consumed, and then introduce the reducing agent.

Q3: I suspect over-alkylation is occurring, leading to a mixture of secondary and tertiary amines. How can I improve the selectivity for the desired product?

A3: Over-alkylation happens when the newly formed primary or secondary this compound product reacts with another molecule of the aldehyde/ketone.

Solutions:

  • Stoichiometry control: Using an excess of the this compound can help to minimize the reaction of the product this compound with the carbonyl compound.

  • Stepwise procedure: For problematic substrates, consider a stepwise approach where the imine is formed and then reduced in a separate step. This can give you more control over the reaction.

Q4: My reaction is sluggish or not proceeding to completion. What are the likely causes?

A4: Several factors can lead to a slow or incomplete reaction:

  • Inefficient imine formation: The equilibrium between the carbonyl/amine and the imine may not favor the imine.

    • pH is not optimal: Imine formation is typically favored under mildly acidic conditions (pH 4-6). If the pH is too low, the this compound will be protonated and non-nucleophilic. If the pH is too high, the carbonyl is not sufficiently activated. You can add a catalytic amount of acetic acid to facilitate the reaction.

    • Presence of water: Water is a byproduct of imine formation, and its presence can push the equilibrium back towards the starting materials. Consider using a dehydrating agent like molecular sieves or performing the reaction in a solvent that allows for azeotropic removal of water.

  • Steric hindrance: If either the this compound or the carbonyl compound is sterically hindered, the reaction rate will be significantly slower. In such cases, you may need to use higher temperatures, longer reaction times, or a more reactive (though less selective) reducing agent.

  • Poorly reactive substrates: Electron-poor aromatic aldehydes or weakly nucleophilic amines can be challenging substrates. For these, you may need to use a Lewis acid catalyst like Ti(OiPr)₄ to activate the carbonyl group.

Q5: I am using sodium cyanoborohydride and I'm concerned about the toxicity of cyanide byproducts. Are there safer alternatives?

A5: Yes, sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used, non-toxic alternative to NaBH₃CN. It is also a mild and selective reducing agent. Other greener alternatives include catalytic hydrogenation (H₂ with a metal catalyst like Pd/C), which produces only water as a byproduct.

Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to troubleshooting low yields.

Problem 1: Low or no conversion of starting materials.
  • Possible Cause: Inefficient imine/enthis compound formation.

  • Troubleshooting Workflow:

    G start Low/No Conversion check_imine Monitor imine formation (TLC, LC-MS, NMR) before adding reducing agent start->check_imine no_imine Imine not forming check_imine->no_imine No yes_imine Imine is forming check_imine->yes_imine Yes optimize_pH Optimize pH (4-6) Add catalytic acid (e.g., AcOH) no_imine->optimize_pH slow_reduction Proceed to 'Slow Reduction' troubleshooting yes_imine->slow_reduction add_dehydrating Add dehydrating agent (e.g., molecular sieves) optimize_pH->add_dehydrating lewis_acid Use Lewis acid catalyst (e.g., Ti(OiPr)4) for unreactive substrates add_dehydrating->lewis_acid check_reagents Check purity of this compound and carbonyl lewis_acid->check_reagents

    Figure 1. Troubleshooting workflow for low/no conversion.
  • Detailed Protocol for a Test Reaction:

    • In a small vial, dissolve the aldehyde/ketone (1 equiv.) and the this compound (1.1 equiv.) in the reaction solvent (e.g., MeOH, DCE).

    • Add a catalytic amount of acetic acid (e.g., 0.1 equiv.).

    • Stir at room temperature and monitor the reaction by TLC or LC-MS every 30 minutes for 2-3 hours.

    • If imine formation is observed, this indicates the issue may be with the reduction step. If

managing side reactions in the Gabriel synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage common side reactions encountered during the Gabriel synthesis of primary amines.

Troubleshooting Guides & FAQs

Issue 1: Low or No Yield of N-Alkylphthalimide

Q1: I am not observing any product formation after reacting potassium phthalimide with my alkyl halide. What are the possible causes?

A1: Several factors could contribute to a failed N-alkylation reaction. A primary reason is the reactivity of the alkyl halide. The Gabriel synthesis is most effective for primary alkyl halides. Secondary alkyl halides often fail to give the desired product and can lead to elimination side reactions. Another possibility is the quality of your potassium phthalimide. It can degrade over time, especially with improper storage. You can either purchase a fresh batch or prepare it immediately before use by reacting phthalimide with potassium hydroxide. The choice of solvent is also critical; Dimethylformamide (DMF) is generally considered the best choice for this reaction.

Q2: I am using a primary alkyl halide and freshly prepared potassium phthalimide in DMF, but my yields are still very low. What can I do to improve the outcome?

A2: If you are still experiencing low yields, consider the following troubleshooting steps:

  • Reaction Temperature: While the reaction is often carried out at elevated temperatures, excessively high temperatures can lead to decomposition. An optimal temperature range should be determined for your specific substrate.

  • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) can help you determine the point of maximum conversion.

  • Purity of Reagents: Ensure all your reagents and the solvent are pure and dry. Water contamination can hydrolyze the potassium phthalimide.

  • Use of a Catalyst: For less reactive alkyl halides, the addition of a catalytic amount of a crown ether or a cryptand has been shown to improve yields.

Issue 2: Formation of O-Alkylation Byproduct

Q3: Besides my desired N-alkylated product, I am observing an isomeric byproduct. Could this be from O-alkylation? How can I minimize it?

A3: Yes, the phthalimide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. While N-alkylation is generally favored, O-alkylation can occur, leading to the formation of a phthalamic ester byproduct. To minimize O-alkylation, consider the following:

  • Solvent Choice: The choice of solvent can influence the N- versus O-alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor N-alkylation.

  • Counter-ion: The nature of the counter-ion (e.g., K+, Na+) can also play a role. Potassium phthalimide is commonly used and generally gives good selectivity for N-alkylation.

Illustrative Data on N- vs. O-Alkylation:

SolventDielectric Constant (ε)Typical N:O Alkylation Ratio (Illustrative)
DMF3795 : 5
Acetonitrile3690 : 10
Acetone2185 : 15
THF7.570 : 30

Note: This data is illustrative and the actual ratio will depend on the specific substrate and reaction conditions.

Issue 3: Difficulty with the Cleavage of N-Alkylphthalimide

Q4: The hydrolysis of my N-alkylphthalimide using strong acid or base is leading to the decomposition of my product. Are there milder alternatives?

A4: The traditional use of strong acids or bases for the cleavage step can indeed be harsh and incompatible with sensitive functional groups. The most common and milder alternative is the Ing-Manske procedure , which utilizes hydrazine hydrate in a refluxing alcohol, typically ethanol. This method produces the desired primary amine and a phthalhydrazide precipitate. Even milder conditions can be achieved using sodium borohydride in isopropyl alcohol.

Comparison of Cleavage Methods:

MethodReagentsConditionsAdvantagesDisadvantages
Acid HydrolysisConc. H₂SO₄ or HClHarsh, high temp.Effective for robust moleculesCan cleave other functional groups
Base HydrolysisConc. NaOH or KOHHarsh, high temp.Effective for robust moleculesCan cleave other functional groups
Ing-Manske Hydrazine hydrateReflux in EtOHMilder, neutral conditionsPhthalhydrazide removal can be difficult
BorohydrideNaBH₄Isopropyl alcoholExceptionally mildMay require longer reaction times
Issue 4: Racemization of Chiral Centers

Q5: I am synthesizing a chiral α-amino acid using a modified Gabriel synthesis, but I am obtaining a racemic mixture. Why is this happening and how can I avoid it?

A5: Racemization is a known issue in the Gabriel synthesis of α-amino acids. This typically occurs because the α-proton of the N-phthalimidomalonic ester intermediate is acidic and can be deprotonated by a base, leading to the formation of a planar enolate. Subsequent proton

improving the enantioselectivity of chiral amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the enantioselectivity of chiral amine synthesis.

Troubleshooting Guide

This guide addresses specific issues encountered during experiments in a direct question-and-answer format.

Question: Why is the enantiomeric excess (ee%) of my reaction low?

Answer: Low enantiomeric excess is a common challenge that can stem from several factors related to the catalyst, reaction conditions, or the substrate itself. A systematic approach is crucial for identifying and resolving the root cause.

Possible Cause 1: Suboptimal Catalyst System The choice of chiral catalyst or ligand is the most critical factor in determining enantioselectivity. The selected catalyst may not be well-suited for your specific substrate.

  • Troubleshooting Steps:

    • Ligand Screening: Synthesize or purchase a library of ligands with varied steric and electronic properties to screen for the optimal one. Modular ligands allow for systematic tuning.

    • Catalyst Type: If using a transition metal catalyst (e.g., Iridium, Rhodium, Palladium), consider switching to an organocatalyst or a biocatalyst (e.g., transaminase, this compound dehydrogenase), which can offer different selectivity profiles and operate under milder conditions.

    • Catalyst Loading: Vary the catalyst loading. While not always directly linked to selectivity, an inappropriate concentration can sometimes lead to side reactions or the formation of less active/selective catalyst species.

Possible Cause 2: Non-Ideal Reaction Conditions The reaction environment plays a crucial role in stabilizing the desired diastereomeric transition state that leads to the major enantiomer.

  • Troubleshooting Steps:

    • Temperature Optimization: Temperature significantly affects enantioselectivity. Typically, lower temperatures increase selectivity, but this is not universal. Run the reaction at a range of temperatures (e.g., -20°C, 0°C, RT, 40°C) to find the optimum.

    • Solvent Screening: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the stability of reaction intermediates. Screen a range of solvents (e.g., THF, Toluene, CH2Cl2, MeOH). Sometimes, a mixture of solvents or the addition of a small amount of an additive (like water) can be beneficial.

    • Concentration & Pressure: Systematically vary the substrate concentration and, for hydrogenation reactions, the hydrogen pressure. These parameters can affect reaction kinetics and, consequently, selectivity.

Possible Cause 3: Substrate or Product-Related Issues The structure of the substrate and the properties of the product this compound can interfere with the catalytic cycle.

  • Troubleshooting Steps:

    • Substrate Purity: Ensure the starting materials (ketone/imine, this compound source) are of high purity. Impurities can sometimes act as catalyst poisons.

    • Product Inhibition: The newly formed chiral this compound, particularly N-alkyl amines, can be basic and nucleophilic enough to compete with the substrate for binding to the catalyst, leading to deactivation or reduced selectivity.

      • Consider using an immobilized catalyst to facilitate separation from the product.

      • Explore running the reaction in a continuous flow system to minimize contact time between the product and the catalyst.

    • Substrate Modification: In some cases, modifying a peripheral part of the substrate (e.g., changing a protecting group) can lead to better interactions with the catalyst and improved enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally influence enantioselectivity? A1: According to the Gibbs free energy equation (ΔΔG‡ = -RTln(k_major/k_minor)), the difference in activation energies between the two pathways leading to the enantiomers determines the enantiomeric ratio. Lowering the temperature (T) typically magnifies this difference, leading to higher enantioselectivity. However, some systems exhibit an "isoenantioselective temperature" where selectivity is lost, or even inverted, so temperature optimization is always recommended.

Q2: What is the role of the solvent in controlling enantioselectivity? A2: Solvents can influence the catalytic cycle in several ways: by solvating and stabilizing the diastereomeric transition states differently, by affecting the solubility and aggregation state of the catalyst, and by coordinating to the metal center, which can alter its catalytic activity and selectivity. Screening a diverse set of solvents is a critical step in reaction optimization.

Q3: When should I choose a biocatalyst over a metal or organocatalyst? A3: Biocatalysts, such as this compound transaminases (ATAs) or this compound dehydrogenases (AmDHs), are excellent choices when high enantioselectivity (>99% ee) and mild, sustainable reaction conditions (aqueous media, room temperature) are required. They are particularly effective for producing α-chiral primary amines. However, their substrate scope can be limited. Metal and organocatalysts often offer broader substrate compatibility and are suitable for a wider range of this compound types (secondary, tertiary), though they may require more extensive optimization and operate under harsher conditions.

Q4: How can I systematically optimize multiple reaction parameters at once? A4: Instead of varying one factor at a time, using a Design of Experiments (DoE) approach is more efficient. Methodologies like factorial or surface-response designs allow you to simultaneously investigate the effects of multiple variables (e.g., temperature, pressure, ligand structure, solvent) and their interactions. This approach provides a mathematical model that can predict the optimal conditions for achieving the highest enantioselectivity, saving time and resources.

Data Presentation

Table 1: Example of Ligand Screening Data for Asymmetric Hydrogenation (Data is illustrative)

EntryChiral LigandSolventTemperature (°C)Enantiomeric Excess (ee%)
1(R)-BINAPMeOH2585
2(R)-Tol-BINAPMeOH2592
3(R)-Xyl-BINAPMeOH2597
4(R,R)-Me-DuPhosMeOH2578
5(S,S)-f-BinaphaneToluene2590

Table 2: Example of Solvent and Temperature Optimization (Data is illustrative, using Ligand (R)-Xyl-BINAP from Table 1)

EntrySolventTemperature (°C)Enantiomeric Excess (ee%)
1MeOH2597
2Toluene2591
3THF2588
4CH2Cl22594
5MeOH0>99
6MeOH5089

Experimental Protocols

Protocol: General Procedure for Screening in Asymmetric Reductive Amination

This protocol outlines a general method for screening catalysts and conditions for the asymmetric reductive amination of a ketone.

  • Catalyst Preparation:

    • In a nitrogen-filled glovebox, dissolve the iridium precursor [Ir(cod)Cl]2 (e.g., 3.0 µmol, 1 mol%) and the chiral phosphine ligand (e.g., 6.6 µmol, 2.2 mol%) in anhydrous, degassed toluene (0.5 mL) in a vial.

    • Stir the solution at room temperature for 20-30 minutes to allow for the in situ formation of the active catalyst complex.

  • Reaction Setup:

Technical Support Center: Workup Procedures for Quenching Lithium Aluminum Hydride Reductions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the workup procedures for quenching lithium aluminum hydride (LAH) reductions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a "workup" after a lithium aluminum hydride reduction?

A1: The workup procedure after an LAH reduction has two primary goals: first, to safely quench any unreacted, highly reactive LAH, and second, to hydrolyze the aluminum alkoxide complexes formed during the reaction to liberate the desired alcohol product. A proper workup is crucial for both safety and achieving a high yield of the final product.

Q2: Why is the order of reagent addition so critical during an LAH quench?

A2: The order of addition is critical to control the highly exothermic reaction between LAH and protic solvents like water.[1] Incorrect addition can lead to a violent, uncontrolled reaction, potentially causing fires or explosions due to the rapid release of hydrogen gas.[2] The standard and safest procedures involve slow, dropwise addition of reagents at low temperatures (typically 0 °C).[3][4]

Q3: What are the most common methods for quenching LAH reductions?

A3: Several methods are commonly employed, with the Fieser method being one of the most popular.[3] Other techniques include the use of ethyl acetate for an initial quench of excess LAH, followed by the addition of water or aqueous acid/base.[3][4] The choice of method often depends on the scale of the reaction and the properties of the product.

Q4: Can I use an acidic workup for any LAH reduction?

A4: While acidic workups can be effective in dissolving the aluminum salts to give a clear solution, they are not suitable for products that are acid-sensitive.[5] For example, if your product contains protecting groups like isopropylidenes, an acidic workup would likely cleave them.[5] In such cases, a basic or neutral workup is necessary.

Q5: What are the white precipitates that form during the workup?

A5: The white precipitates are primarily aluminum salts, such as aluminum hydroxide (Al(OH)₃), which are formed during the hydrolysis of the aluminum alkoxide complexes.[5] These salts can sometimes form a gelatinous mixture that is difficult to filter.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Formation of a thick, gelatinous emulsion that is difficult to filter. - Incomplete hydrolysis of aluminum alkoxides. - Formation of finely dispersed aluminum salts.[5]- Use Rochelle's Salt: Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously. Rochelle's salt is an excellent chelating agent for aluminum and can help break up the emulsion.[4] - Dilution and Drying: Dilute the mixture with a solvent like diethyl ether and add a drying agent such as anhydrous sodium sulfate. Stirring for 15-30 minutes can produce a more granular solid that is easier to filter.[6][7] - Use of Celite®: Filter the mixture through a pad of Celite® to aid in the separation of the fine solid particles.[6][7]
Low product yield. - Product is trapped in the aluminum salt precipitate. - Incomplete reaction. - Product is water-soluble and lost during aqueous extraction.- Thorough Washing: Wash the aluminum salt filter cake extensively with an appropriate organic solvent (e.g., THF, diethyl ether) to recover as much of the trapped product as possible.[3] - Alternative Workup: For water-soluble products, a workup using sodium fluoride (NaF) followed by a 9:1 THF:Water mixture can sometimes produce a finer solid that traps less product.[6][7] - Check Reaction Completion: Before quenching, ensure the reduction is complete using thin-layer chromatography (TLC) or another appropriate analytical technique.
Violent, uncontrolled reaction during quenching. - Addition of quenching agent (e.g., water) too quickly. - Inadequate cooling of the reaction mixture.- Slow, Dropwise Addition: Always add the quenching agent slowly and dropwise using an addition funnel, especially for larger-scale reactions.[3][4] - Maintain Low Temperature: Ensure the reaction flask is adequately cooled in an ice bath (0 °C) or a dry ice/acetone bath for the duration of the quench.[3][4] - Initial Quench with a Less Reactive Reagent: For larger amounts of unreacted LAH, consider an initial quench with a less reactive reagent like ethyl acetate before the addition of water.[3][4]
Product degradation. - The product is sensitive to the pH of the workup conditions (acidic or basic).- Choose a pH-Appropriate Workup: If the product is acid-sensitive, avoid acidic workups.[5] Conversely, if it is base-sensitive, a carefully controlled acidic or neutral workup should be used. - Use of Saturated Sodium Sulfate: A quench with a saturated aqueous solution of sodium sulfate can provide a milder workup condition.[6][7]

Experimental Protocols

Fieser Method for LAH Quench

This method is widely used for its reliability in producing a granular, easily filterable precipitate. The ratio of reagents is crucial for success.

For 'x' g of LiAlH₄ used in the reaction:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and dropwise, add 'x' mL of water.

  • Add 'x' mL of a 15% aqueous sodium hydroxide (NaOH) solution dropwise.[3]

  • Add '3x' mL of water dropwise.[3]

  • Remove the cooling bath and stir the mixture vigorously for 15-30 minutes at room temperature.

  • Filter the resulting granular solid and wash it thoroughly with an appropriate organic solvent.[3]

  • Combine the filtrate and the washings, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to obtain the crude product.

Rochelle's Salt Workup

This method is particularly effective for breaking up stubborn aluminum emulsions.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the excess LAH by the slow, dropwise addition of ethyl acetate.[4]

  • Slowly add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).[4] The amount can be adjusted, but often a volume equal to the reaction volume is a good starting point.

  • Stir the mixture vigorously until the emulsion breaks and two clear layers are observed. This may take some time.[4]

  • Separate the organic layer and extract the aqueous layer several times with an appropriate organic solvent.

  • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo.

Visualizations

LAH_Workup_Decision_Tree start LAH Reduction Complete cool Cool Reaction to 0 °C start->cool check_acid_sensitivity Is the product acid-sensitive? cool->check_acid_sensitivity fieser_workup Fieser Workup (H₂O, NaOH, H₂O) check_acid_sensitivity->fieser_workup Yes acidic_workup Acidic Workup (e.g., 10% H₂SO₄) check_acid_sensitivity->acidic_workup No emulsion_check Emulsion Formed? fieser_workup->emulsion_check extract Extract Product acidic_workup->extract rochelle_salt Add Rochelle's Salt Solution emulsion_check->rochelle_salt Yes filter_solids Filter Granular Solids emulsion_check->filter_solids No rochelle_salt->extract filter_solids->extract finish Isolate Product extract->finish

Caption: Decision tree for selecting an appropriate LAH workup procedure.

Troubleshooting_Emulsion start Problem: Gelatinous Emulsion During Workup add_rochelle Option 1: Add Saturated Rochelle's Salt Solution start->add_rochelle add_drying_agent Option 2: Dilute with Ether & Add Anhydrous Na₂SO₄ start->add_drying_agent stir_vigorously Stir Vigorously Until Emulsion Breaks add_rochelle->stir_vigorously separate_layers Separate Layers and Extract stir_vigorously->separate_layers stir_and_filter Stir and Filter Through Celite® add_drying_agent->stir_and_filter wash_and_concentrate Wash Filter Cake & Concentrate Filtrate stir_and_filter->wash_and_concentrate

Caption: Troubleshooting guide for breaking an aluminum salt emulsion.

References

mitigating catalyst deactivation in palladium-catalyzed amination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working with palladium-catalyzed amination reactions. The information is designed to help mitigate common issues related to catalyst deactivation and ensure successful experimental outcomes.

Troubleshooting Guide

This section addresses specific problems that may be encountered during palladium-catalyzed amination reactions, offering potential causes and actionable solutions.

1. Issue: Low or No Conversion of Starting Material

  • Potential Cause: The palladium catalyst has not been properly activated to the catalytically active Pd(0) species. This is common when using Pd(II) precatalysts like Pd(OAc)₂ with nucleophiles that are poor reducing agents, such as amides or anilines.

  • Solution: Implement a catalyst pre-activation step. Heating the Pd(II) source with a suitable biaryldialkylphosphine ligand and a small amount of water can facilitate the reduction to Pd(0).

  • Potential Cause: The palladium catalyst has deactivated during the reaction. Common deactivation pathways include the formation of inactive palladium nanoparticles (palladium black), ligand degradation, or the formation of stable off-cycle complexes.

  • Solution:

    • Ligand Selection: Ensure the use of a sufficiently bulky and electron-rich phosphine ligand. Ligands like GPhos have been developed to resist deactivation and can be effective even at room temperature.

    • Base Selection: For base-sensitive substrates, such as certain five-membered heteroaryl halides, strong bases like NaOt-Bu can cause substrate decomposition, which in turn leads to catalyst deactivation. Switching to a milder base like NaOTMS can prevent this.

    • Reaction Conditions: Lowering the reaction temperature and concentration can sometimes be beneficial, especially with sensitive substrates, as it can minimize decomposition pathways that lead to catalyst poisoning.

  • Potential Cause: The substrate or amine is coordinating too strongly to the palladium center, displacing the phosphine ligand and leading to catalytically dormant species.

  • Solution: Employ a ligand with a more sterically demanding architecture that can better shield the palladium center and prevent competitive binding from the substrate or this compound.

2. Issue: Reaction Stalls Before Completion

  • Potential Cause: Product inhibition, where the arylthis compound product coordinates to the palladium catalyst and slows down the catalytic cycle.

  • Solution: In some cases, product inhibition can lead to the release of the phosphine ligand, which can then activate more palladium precursor, effectively recycling the ligand in situ. If this is not efficient, consider using a higher catalyst loading or a different ligand system that is less susceptible to product inhibition.

  • Potential Cause: Gradual catalyst decomposition over the course of the reaction. This can be exacerbated by high temperatures.

  • Solution: For reactions involving primary amines, some catalyst systems are known to be unstable at room temperature. If the reaction is being run at elevated temperatures, consider if a lower temperature could be sufficient with a more active catalyst system.

3. Issue: Formation of Side Products (e.g., Hydroxylation, Diarylation)

  • Potential Cause: When using aqueous ammonia, competing hydroxylation of the aryl halide can be a significant side reaction.

  • Solution: The choice of ligand is critical. Specialized ligands like KPhos have been shown to suppress the formation of aryl alcohol and diarylthis compound side products when using aqueous ammonia and a hydroxide base.

  • Potential Cause: For primary amines, diarylation can be a competitive process.

  • Solution: A judicious choice of ligand can dramatically improve the selectivity for monoarylation. For example, a minor modification to a known ligand scaffold (from AdBippyPhos to KPhos) was shown to significantly favor the desired primary this compound product.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of palladium catalyst deactivation in amination reactions?

A1: The primary causes of deactivation include:

  • Reduction to Palladium(0) Nanoparticles: The active Pd(0) species can aggregate to form catalytically inactive palladium black. This can be promoted by certain bases and substrates.

  • Ligand Dissociation/Decomposition: The phosphine ligand can dissociate from the palladium center, or it can be degraded under the reaction conditions. Certain substrates, like N-heteroaromatics, can displace the ligand, leading to inactive palladium complexes.

  • Substrate or Base-Induced Decomposition: Sensitive substrates, particularly some heteroarenes, can decompose in the presence of strong bases, and the decomposition products can poison the catalyst.

  • Poisoning from Impurities: Trace impurities in the reactants or solvent, such as sulfur compounds, can act as catalyst poisons.

Q2: How can I choose the right ligand to prevent catalyst deactivation?

A2: The supporting ligand plays a crucial role in stabilizing the palladium catalyst. Generally, bulky and electron-rich dialkylbiarylphosphine ligands are effective. These ligands promote the desired reductive elimination step and sterically protect the palladium center from forming inactive dimers or undergoing other deactivation pathways. For specific challenges, such as coupling with primary amines at room temperature or using base-sensitive substrates, ligands like GPhos have been specifically designed to be more resistant to deactivation.

Q3: When should I use a milder base?

A3: A milder base, such as sodium trimethylsilanolate (NaOTMS), should be considered when working with base-sensitive substrates, like certain five-membered heteroaryl halides. Strong bases like sodium tert-butoxide (NaOt-Bu) can cause these substrates to decompose, which can lead to catalyst deactivation and lower yields.

Q4: Is it possible to reactivate a deactivated palladium catalyst?

A4: In some cases, yes. If deactivation is due to the formation of Pd(0) nanoparticles, reoxidation to the active Pd(II) state can sometimes restore activity. For example, treatment with benzoquinone (BQ) has been shown to reoxidize inactive Pd(0) to active Pd(II) species. For heterogeneous catalysts, regeneration protocols involving washing with solvents or treatment with acid and base solutions have been developed.

Q5: What is the role of water in catalyst activation?

A5: When using a Pd(II) precatalyst like Pd(OAc)₂, water can play a crucial role in the in situ reduction to the active Pd(0) catalyst, especially when biaryldialkylphosphine ligands are used. A small amount of water can accelerate the formation of the active catalyst, particularly with non-reducing nucleophiles like amides.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to provide a reference for reaction setup.

Table 1: Effect of Base on a Base-Sensitive Heteroarene

EntryBaseConcentration (M)Temperature (°C)% Substrate Remaining (after 3h)
1NaOTMS0.45093%
2NaOt-Bu0.45059%
3NaOTMS2.050Meaningful decomposition
4NaOTMS0.4100Meaningful decomposition
Data synthesized from a study on the amination of base-sensitive five-membered heteroaryl halides.

Table 2: Ligand-to-Palladium Ratio Effects

LigandPd SourceL:Pd RatioIsolated Yield
KPhosPd-G3 dimer2:1Standard
KPhosPd-G3 dimer1:183%
KPhosPd₂(dba)₃2:1Quantitative
Data from a study on the amination of aryl halides with aqueous ammonia.

Experimental Protocols

Protocol 1: Water-Mediated Pre-activation of Pd(OAc)₂ for C-N Cross-Coupling

This protocol is designed to generate a highly active Pd(0) catalyst from a Pd(II) source for coupling reactions involving non-reducing nucleophiles like amides and anilines.

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (1 mol %), the dialkylbiarylphosphine ligand (e.g., ligand 2 in the cited study, 3 mol %), and the desired solvent (e.g., t-BuOH).

  • Add deionized water (4 mol %) to the mixture.

  • Seal the tube and heat the mixture at 110 °C for 1.5 minutes. The solution should turn from a pale yellow to a darker color, indicating the formation of the active Pd(0) species.

  • Cool the mixture to the desired reaction temperature.

  • Add the aryl halide, the this compound or amide nucleophile, and the base to the pre-activated catalyst mixture to initiate the cross-coupling reaction.

Protocol 2: General Procedure for Amination of a Base-Sensitive Heteroaryl Halide

This protocol is optimized for substrates that are prone to decomposition with strong bases.

  • In a glovebox, add the heteroaryl halide (1.0 mmol), the this compound (1.2 mmol), NaOTMS (1.4 mmol), and a stir bar to an oven-dried vial.

  • In a separate vial, prepare a stock solution of the palladium precatalyst and ligand (e.g., GPhos-G3 precatalyst) in a suitable anhydrous solvent (e.g., 1,4-dioxane).

  • Add the catalyst solution (typically 0.02 mmol Pd, 2 mol %) to the vial containing the substrates and base to achieve a final reaction concentration of 0.4 M.

  • **Seal the vial

Technical Support Center: Synthesis of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of sterically hindered amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions encountered during synthetic chemistry experiments.

Frequently Asked Questions (FAQs)

Q1: Why is direct alkylation (SN2 reaction) often ineffective for synthesizing sterically hindered amines?

A1: Direct alkylation faces two primary obstacles. First, the SN2 mechanism requires the amine nucleophile to perform a "backside attack" on the electrophilic carbon of the alkyl halide. When either the this compound or the alkyl halide has bulky substituents, this physically blocks the nucleophile's approach, dramatically slowing down or preventing the reaction.[1][2] Tertiary alkyl halides are particularly unreactive in SN2 reactions for this reason.[2][3] Second, the alkylated this compound product is often more nucleophilic than the starting this compound, leading to over-alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium salts, which can be difficult to separate.[4][5]

Q2: My reductive amination with a bulky ketone is giving low yields or only the reduced alcohol. What is happening?

A2: This is a common issue. The first step of reductive amination is the formation of an iminium ion intermediate from the ketone and the this compound. When both reactants are sterically hindered, the formation of this intermediate is slow and often thermodynamically unfavorable.[6] Many common reducing agents, like sodium borohydride (NaBH₄), can reduce the ketone starting material directly. If the rate of ketone reduction is faster than the rate of iminium ion formation and subsequent reduction, the primary product will be the alcohol.[7][8] To overcome this, a milder reducing agent that selectively reduces the iminium ion, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is often preferred.[7][9]

Q3: What makes Buchwald-Hartwig amination suitable for hindered substrates, and what are the key parameters to optimize?

A3: Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that can form C-N bonds even with challenging, sterically hindered substrates.[10] Its success relies heavily on the choice of phosphine ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are crucial.[11][12] These ligands promote the formation of a monoligated palladium species, which accelerates the key steps of oxidative addition and reductive elimination while disfavoring side reactions like beta-hydride elimination.[10][13] The key parameters to optimize are the ligand, the palladium precursor, the base, and the solvent. Screening a kit of different ligands is often a highly effective strategy for finding the optimal conditions for a particularly challenging substrate.[14]

Q4: Can I use the Gabriel Synthesis to prepare tertiary amines like tert-butylthis compound?

Q5: Are there alternatives to palladium catalysis for coupling hindered amines?

A5: Yes, copper-catalyzed C-N coupling reactions, such as the Ullmann-type reaction, have re-emerged as a viable alternative to palladium-catalyzed methods. While historically requiring harsh conditions, modern advancements using specific ligands, such as oxalamides or pyrrole-ols, have enabled the coupling of sterically hindered reaction partners, including ortho-substituted aryl iodides and bulky amines, under milder conditions.[18] These systems can sometimes offer different reactivity and substrate scope compared to palladium catalysts.

Troubleshooting Guides

Problem 1: Low or No Conversion in Reductive Amination
Potential Cause Suggested Solution Citation
Steric Hindrance The formation of the iminium ion intermediate is slow and unfavorable with bulky ketones/amines.Increase reaction temperature, prolong reaction time, or consider using a microwave reactor to overcome the activation barrier.
Ineffective Reducing Agent The reducing agent is not potent enough or is decomposing.Switch to a more robust reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is often more effective for hindered substrates than sodium cyanoborohydride (NaBH₃CN).
Catalyst Inefficiency (if applicable) For catalytic reductive aminations, the catalyst may be deactivated by the this compound substrate or imine intermediate.Increase catalyst loading or screen different metal catalysts (e.g., Pd, Pt, Ir). Some iridium catalysts are effective for challenging substrates.
Equilibrium Limitation The initial condensation to form the imine/enthis compound is reversible and may favor the starting materials.Remove water as it forms using a Dean-Stark apparatus or molecular sieves to drive the equilibrium forward.
Problem 2: Dominant Side Product Formation

| Side Product | Potential Cause | Suggested Solution | Citation | | :--- | :--- | :--- | | Alcohol from Ketone/Aldehyde Reduction | The reducing agent is reducing the carbonyl faster than the iminium ion is formed. | Use a milder, more selective reducing agent like NaBH(OAc)₃. Allow the this compound and carbonyl to stir for a period to form the iminium ion before adding the reducing agent. |[8][9] | | Over-alkylation Product | In direct alkylation, the this compound product is reacting further with the alkyl halide. | Use a large excess of the starting this compound to outcompete the product. Alternatively, switch to a method that prevents over-alkylation, such as reductive amination or the Gabriel synthesis (for primary amines). |[4][15] | | Elimination (Alkene) Product | The this compound is acting as a base rather than a nucleophile, especially with secondary or tertiary alkyl halides. | Use a less basic this compound nucleophile if possible. Switch to a non-basic method like Buchwald-Hartwig amination for aryl halides. |[3] | | Hydrodehalogenation of Aryl Halide | In Buchwald-Hartwig coupling, a competing pathway where the aryl halide is reduced. | This can be influenced by the ligand and base combination. Screening different bulky phosphine ligands can often minimize this side reaction. |[10] |

Key Experimental Protocols

Protocol 1: Reductive Amination of a Hindered Ketone using NaBH(OAc)₃

This protocol describes a general procedure for the synthesis of a hindered tertiary this compound from a hindered ketone and a secondary this compound.

  • Reactant Preparation : In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the hindered ketone (1.0 eq) and the secondary this compound (1.2 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Reaction Initiation : Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.

  • Addition of Reducing Agent : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. The portion-wise addition helps to control any initial exotherm.

  • Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 12-24 hours).

  • Work-up : Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[9][19]

Protocol 2: Buchwald-Hartwig Amination with a Bulky Ligand

This protocol provides a general method for the coupling of an aryl halide with a sterically demanding secondary this compound.

  • Catalyst Preparation : In a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq) to a dry reaction vessel.

  • Addition of Reagents : Add the aryl halide (1.0 eq) and the hindered this compound (1.2 eq) to the vessel, followed by an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Conditions : Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring : Monitor the reaction by Gas Chromatography (GC) or LC-MS until the aryl halide is consumed.

  • Work-up : Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Extraction : Wash the filtrate with water and then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[10]

Comparative Data

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SubstratesSelectivityAdvantagesDisadvantages
NaBH₄ Unhindered aldehydes & ketonesLowInexpensive, readily availableCan reduce carbonyls directly; less effective for hindered systems
NaBH₃CN Aldehydes, ketonesModerateStable in weakly acidic conditions; good for one-pot reactionsToxic cyanide byproduct; less reactive for hindered ketones
NaBH(OAc)₃ (STAB) Aldehydes, hindered ketonesHighSelectively reduces iminium ions in the presence of carbonyls; milder; non-toxic byproductsMore expensive; moisture sensitive
H₂/Catalyst (Pd/C, PtO₂) Various carbonylsVariesHigh atom economy; "green"Requires specialized hydrogenation equipment; catalyst can be sensitive

Table 2: Common Ligands for Challenging Buchwald-Hartwig Aminations

Ligand NameAbbreviationTypical SubstratesKey Features
XPhos XPhosAryl chlorides, hindered biarylsHighly active, bulky, electron-rich
BrettPhos BrettPhosExcellent for primary amines, ammonia surrogatesVery bulky, promotes fast reductive elimination
RuPhos RuPhosGood for secondary amines, heterocyclic substratesElectron-rich, provides high catalyst stability and activity
Josiphos (various)Ferrocene-based ligandsChiral versions available for asymmetric synthesis

Visual Workflows

Troubleshooting_Workflow start Low Yield in Hindered This compound Synthesis reaction_type Identify Reaction Type start->reaction_type reductive Reductive Amination reaction_type->reductive Reductive Amination buchwald Buchwald-Hartwig reaction_type->buchwald Buchwald- Hartwig sn2 SN2 Alkylation reaction_type->sn2 SN2 Alkylation reductive_q1 Alcohol Side Product? reductive->reductive_q1 buchwald_q1 Low Conversion? buchwald->buchwald_q1 sn2_q1 No Reaction or Elimination? sn2->sn2_q1 reductive_a1 Use Milder Reductant (e.g., NaBH(OAc)3) reductive_q1->reductive_a1 Yes reductive_q2 Starting Material Unchanged? reductive_q1->reductive_q2 No reductive_a2 Increase Temperature Remove Water reductive_q2->reductive_a2 Yes buchwald_a1 Screen Bulky Ligands (e.g., XPhos, RuPhos) buchwald_q1->buchwald_a1 Yes buchwald_q2 Side Products Formed? buchwald_q1->buchwald_q2 No buchwald_a2 Optimize Base and Solvent buchwald_q2->buchwald_a2 Yes sn2_a1 Steric Hindrance is Too High. Consider Alternative Route. sn2_q1->sn2_a1 Yes

Caption: Troubleshooting workflow for low-yield reactions in hindered this compound synthesis.

Synthetic_Strategy_Selection start Desired C-N Bond Type? alkyl_this compound Alkyl-Amine start->alkyl_this compound Aliphatic aryl_this compound Aryl-Amine start->aryl_this compound Aromatic alkyl_q1 Degree of Hindrance? alkyl_this compound->alkyl_q1 aryl_q1 Substrate Availability? aryl_this compound->aryl_q1 alkyl_a1 Low Hindrance (Primary Alkyl Halide) alkyl_q1->alkyl_a1 Low alkyl_a2 High Hindrance (Bulky Ketone/Amine) alkyl_q1->alkyl_a2 High method2 Direct Alkylation (SN2) (Risk of over-alkylation) alkyl_a1->method2 method1 Reductive Amination alkyl_a2->method1 aryl_a1 Aryl Halide + this compound aryl_q1->aryl_a1 method3 Buchwald-Hartwig Amination (Requires bulky ligand) aryl_a1->method3 method4 Cu-Catalyzed Amination (Alternative to Pd) aryl_a1->method4

Caption: Decision tree for selecting a synthetic strategy for hindered amines.

References

Technical Support Center: Optimizing Base Selection for Amine Deprotonation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing base selection in amine deprotonation. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide clear guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor to consider when selecting a base for this compound deprotonation?

The most critical factor is the relative pKa values of the this compound to be deprotonated and the conjugate acid of the base you intend to use. For effective deprotonation, the pKa of the base's conjugate acid should be significantly higher than the pKa of the this compound. A general rule of thumb is that the pKa of the base's conjugate acid should be at least 2-3 pKa units greater than that of the this compound to ensure the equilibrium favors the deprotonated this compound.

Q2: How does the choice of solvent impact the deprotonation of an this compound?

The solvent plays a crucial role in influencing the basicity of the this compound and the base, as well as the solubility of all reaction components.

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the this compound and its protonated form, which can affect the equilibrium of the deprotonation reaction. They can stabilize charged species, but may also react with very strong bases (the "leveling effect"), preventing the desired deprotonation.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, THF): These solvents are often preferred as they do not have acidic protons that can react with the base. They can effectively solvate cations, which can enhance the reactivity of the base.

  • Nonpolar Solvents (e.g., toluene, hexane): These are suitable for reactions involving highly reactive, strong bases that would otherwise react with more acidic solvents. However, solubility of the this compound salt product can be an issue.

Q3: What is the role of steric hindrance in this compound deprotonation?

Steric hindrance, or the spatial arrangement of atoms, can significantly impact the efficiency of deprotonation.

  • Sterically Hindered Amines: Bulky groups around the nitrogen atom can make it physically difficult for a base to approach and remove the proton. In such cases, a smaller, yet sufficiently strong, base may be more effective.

  • Sterically Hindered Bases: Conversely, a bulky base (e.g., lithium diisopropylamide - LDA) might be too large to deprotonate a sterically accessible this compound efficiently. However, bulky bases are often used to selectively deprotonate a less hindered site in a molecule with multiple acidic protons.

Q4: How can I determine if the deprotonation of my this compound has been successful?

Several analytical techniques can be employed to monitor the progress of the deprotonation:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to check for the disappearance of the starting this compound and the appearance of a new spot corresponding to the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show a shift in the signals of the protons near the nitrogen atom upon deprotonation. The disappearance of the N-H proton signal is a key indicator.

  • Infrared (IR) Spectroscopy: The characteristic N-H stretching band in the IR spectrum of the starting this compound should disappear or diminish upon successful deprotonation.

  • Quenching with an Electrophile: Reacting a small aliquot of the reaction mixture with a known electrophile (e.g., an alkyl halide) and analyzing the product can confirm the formation of the deprotonated this compound.

Troubleshooting Guide

Problem: My deprotonation reaction is incomplete or not proceeding at all.

  • Possible Cause 1: The base is not strong enough.

    • Solution: Consult pKa tables to ensure the conjugate acid of your base is significantly more acidic than the this compound you are trying to deprotonate. Choose a stronger base if necessary.

  • Possible Cause 2: The solvent is interfering with the reaction.

    • Solution: A protic solvent might be reacting with your base. Switch to an appropriate aprotic solvent like THF, DMSO, or DMF.

  • Possible Cause 3: Low Temperature.

    • Solution: Some deprotonation reactions require elevated temperatures to overcome the activation energy barrier. Cautiously increase the reaction temperature while monitoring for potential side reactions.

  • Possible Cause 4: Poor Solubility.

    • Solution: Ensure that all reactants are soluble in the chosen solvent. If the base or this compound is not dissolving, select a different solvent system.

Problem: I am observing significant side reactions.

  • Possible Cause 1: The base is too reactive.

    • Solution: A very strong, non-hindered base might be reacting with other functional groups in your molecule. Consider using a more sterically hindered base (e.g., LDA, LiTMP) to increase selectivity.

  • Possible Cause 2: The temperature is too high.

    • Solution: High temperatures can promote decomposition or unwanted side reactions. Try running the reaction at a lower temperature.

Problem: The reaction is proceeding very slowly.

  • Possible Cause 1: Steric hindrance.

    • Solution: If either the this compound or the base is highly sterically hindered, the reaction rate can be slow. Consider using a smaller base or increasing the reaction temperature.

  • Possible Cause 2: Insufficient mixing.

    • Solution: If the reaction is heterogeneous (e.g., a solid base in a liquid), ensure vigorous stirring to maximize the surface area contact between reactants.

Data for Base Selection

Table 1: Approximate pKa Values of the Conjugate Acids of Common Amines

This compound ClassExampleConjugate AcidApproximate pKa
Primary Alkylthis compoundMethylthis compoundCH₃NH₃⁺10.6
Secondary Alkylthis compoundDiethylthis compound(CH₃CH₂)₂NH₂⁺11.0
Tertiary Alkylthis compoundTriethylthis compound(CH₃CH₂)₃NH⁺10.7
Arylthis compoundAnilineC₆H₅NH₃⁺4.6
Heterocyclic this compoundPiperidineC₅H₁₀NH₂⁺11.1
Heterocyclic this compoundPyridineC₅H₅NH⁺5.2
AmideAcetamideCH₃CONH₃⁺-0.5

Note: These values are approximate and can vary with the solvent and temperature.

Table 2: Approximate pKa Values of the Conjugate Acids of Common Bases

BaseFormulaConjugate AcidApproximate pKa
Sodium HydroxideNaOHH₂O15.7
Sodium MethoxideNaOCH₃CH₃OH15.5
Potassium tert-ButoxideKOC(CH₃)₃(CH₃)₃COH19.2
Sodium AmideNaNH₂NH₃38
Lithium Diisopropylamide (LDA)LiN(i-Pr)₂HN(i-Pr)₂36
n-Butyllithiumn-BuLiButane~50

Note: These values are approximate and can vary with the solvent and temperature.

Experimental Protocols

Protocol: Small-Scale Screening for Optimal Base and Solvent

This protocol outlines a general procedure for efficiently screening different bases and solvents to find the optimal conditions for deprotonating a novel this compound.

  • Preparation:

    • Set up a series of small, dry reaction vessels (e.g., vials with stir bars) under an inert atmosphere (e.g., nitrogen or argon).

    • Prepare stock solutions of your this compound in a selection of anhydrous solvents (e.g., THF, Dioxane, Toluene).

    • Prepare solutions or have pre-weighed amounts of a range of bases with varying strengths and steric profiles (e.g., NaH, KHMDS, LDA).

  • Reaction Setup:

    • To each reaction vessel, add a measured amount of the this compound stock solution.

    • Add the chosen base to each corresponding vessel. For solid bases, add them directly. For solutions (like LDA or n-BuLi), add them dropwise at a controlled temperature (e.g., 0 °C or -78 °C).

  • Monitoring:

    • Allow the reactions to stir at the designated temperature for a set period (e.g., 1 hour).

    • After the initial period, take a small aliquot from each reaction and quench it (e.g., with a drop of water or a deuterated solvent like D₂O).

    • Analyze the quenched aliquots by a rapid method like TLC or LC-MS to assess the extent of this compound consumption.

  • Analysis and Optimization:

    • Compare the results from the different conditions. Identify the base and solvent combination that gives the most complete and clean conversion.

    • Further optimization of temperature and reaction time can be performed based on the most promising initial hits.

Visualizations

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of Amines Using NMR and IR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate structural elucidation of nitrogen-containing compounds is paramount. Amines, as a fundamental functional group in a vast array of pharmaceuticals and biologically active molecules, require precise characterization. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, complementary techniques for this purpose. This guide provides an objective comparison of their performance in distinguishing primary, secondary, and tertiary amines, supported by experimental data and protocols.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is a rapid and effective method for identifying the presence of N-H bonds, making it particularly useful for differentiating between the classes of amines. The analysis focuses on the characteristic stretching and bending vibrations of the amine functional group.

The key diagnostic region for amines in an IR spectrum is between 3300 and 3500 cm⁻¹.

  • Primary (1°) amines possess two N-H bonds and consequently exhibit two distinct absorption bands in this region: one for asymmetric and one for symmetric N-H stretching.

  • Secondary (2°) amines , having only one N-H bond, show a single, generally weaker absorption band.

  • Tertiary (3°) amines lack N-H bonds and therefore do not show any absorption in this region.

Additional characteristic absorptions for primary and secondary amines include N-H bending and wagging vibrations.

Table 1: Characteristic IR Absorption Frequencies for Amines

VibrationPrimary Amines (R-NH₂)Secondary Amines (R₂-NH)Tertiary Amines (R₃-N)
N-H Stretch Two bands (asymmetric & symmetric) at 3300-3500 cm⁻¹One band at 3300-3500 cm⁻¹Absent
N-H Bend (Scissoring) 1550-1650 cm⁻¹ (strong)1500-1600 cm⁻¹ (weak to absent)Absent
N-H Wag 665-910 cm⁻¹ (broad)665-910 cm⁻¹ (broad)Absent
C-N Stretch (Aliphatic) 1020-1250 cm⁻¹1020-1250 cm⁻¹1000-1250 cm⁻¹
C-N Stretch (Aromatic) 1250-1335 cm⁻¹1250-1335 cm⁻¹1200-1350 cm⁻¹

Experimental Protocol: Acquiring an IR Spectrum (ATR Method)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal, ensuring complete coverage.

  • Pressure Application: For solid samples, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, offering insights that are complementary to IR spectroscopy. Both ¹H and ¹³C NMR are used to characterize amines.

In ¹H NMR, the chemical environment of each proton is analyzed.

  • N-H Protons: Protons directly attached to the nitrogen atom typically appear as broad signals due to quadrupole broadening and variable hydrogen bonding. Their chemical shift can vary significantly (typically δ 0.5-5.0 ppm). A key identification method is D₂O exchange : upon adding a drop of deuterium oxide to the NMR sample, the N-H proton is replaced by deuterium, causing its signal to disappear from the spectrum.

  • α-Protons (H-C-N): Protons on carbons directly bonded to the nitrogen atom are deshielded by the electronegative nitrogen. They typically resonate in the δ 2.3-3.0 ppm range.

  • N-Methyl Protons: Methyl groups directly attached to the nitrogen are particularly distinctive, appearing as a sharp singlet around δ 2.2-2.6 ppm.

Table 2: Characteristic ¹H NMR Chemical Shifts for Amines

Proton TypeChemical Shift (δ, ppm)Multiplicity & Characteristics
N-H (Aliphatic) 0.5 - 3.0Broad singlet; disappears with D₂O exchange
N-H (Aromatic) 3.0 - 5.0Broad singlet; disappears with D₂O exchange
α-H (H-C-N) 2.3 - 3.0Subject to normal splitting rules
N-CH₃ 2.2 - 2.6Sharp singlet

¹³C NMR spectroscopy provides information about the carbon backbone.

  • α-Carbons (C-N): Carbons directly attached to the nitrogen atom are deshielded and typically appear in the δ 10-65 ppm range. Their exact chemical shift is influenced by the degree of substitution.

Table 3: Characteristic ¹³C NMR Chemical Shifts for Amines

Carbon TypeChemical Shift (δ, ppm)
α-C (C-N) 10 - 65

Experimental Protocol: Acquiring an NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-20 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.

  • Transfer: Using a pipette, transfer the solution into a clean 5 mm NMR tube.

  • Filtering (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool in the pipette to prevent poor spectral quality.

  • Depth Check: Ensure the sample height in the NMR tube meets the minimum requirement for the spectrometer, typically around 4-5 cm.

  • Data Acquisition: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and acquire the spectrum.

  • D₂O Exchange (Optional): To confirm N-H signals, acquire an initial spectrum, then remove the tube, add one drop of D₂O, shake gently, and re-acquire the spectrum to observe the disappearance of the N-H peak.

Workflow for this compound Characterization

The following diagram illustrates a logical workflow for identifying an unknown this compound sample by combining IR and NMR spectroscopy.

comparing the basicity of aliphatic vs. aromatic amines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Basicity of Aliphatic vs. Aromatic Amines

For researchers, scientists, and professionals in drug development, understanding the basicity of amines is fundamental. As a critical parameter, it influences a molecule's reactivity, solubility, and pharmacokinetic properties. This guide provides an objective comparison of the basicity of aliphatic and aromatic amines, supported by quantitative data and experimental methodologies.

Introduction to Amine Basicity

The basicity of an this compound is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton (H⁺). Factors that increase the electron density on the nitrogen atom enhance its basicity, while factors that decrease this electron density reduce it. This fundamental principle explains the significant difference in base strength between aliphatic and aromatic amines. Generally, aliphatic amines are considerably stronger bases than aromatic amines.

Core Factors Influencing Basicity

Several electronic and structural factors govern the basicity of an this compound:

  • Inductive Effect: Alkyl groups, characteristic of aliphatic amines, are electron-donating. They exhibit a positive inductive effect (+I), pushing electron density towards the nitrogen atom. This increased electron density makes the lone pair more available for donation to a proton, thereby increasing the this compound's basicity.

  • Resonance Effect: In aromatic amines, the nitrogen atom is directly attached to an aromatic ring. The lone pair of electrons on the nitrogen is delocalized into the pi-electron system of the ring through resonance. This delocalization makes the lone pair less available for protonation, significantly decreasing the basicity of aromatic amines compared to their aliphatic counterparts.

  • Hybridization: In aliphatic amines (like cyclohexylthis compound), the nitrogen atom is sp³ hybridized. In aromatic amines (like aniline), the delocalization of the lone pair gives the nitrogen atom a degree of sp² character. Orbitals with more s-character hold electrons more tightly to the nucleus. Therefore, the sp³ hybridized nitrogen in an aliphatic this compound more readily donates its lone pair than the nitrogen in an aromatic this compound.

  • Solvation Effects: In aqueous solutions, the stability of the protonated this compound (the conjugate acid, R-NH₃⁺) also plays a role. The conjugate acids of primary and secondary aliphatic amines are stabilized by hydrogen bonding with water molecules. Steric hindrance can affect this stabilization, which is why in aqueous solution, the order of basicity for methylamines is often secondary > primary > tertiary.

Quantitative Comparison of Basicity

The strength of a base can be quantified using the pKb value (the negative logarithm of the base dissociation constant, Kb). A smaller pKb value indicates a stronger base. Alternatively, the basicity is often compared using the pKa of the conjugate acid (R-NH₃⁺). A higher pKa value for the conjugate acid corresponds to a stronger base.

The table below presents the pKa values of the conjugate acids for several representative aliphatic and aromatic amines, providing a clear quantitative comparison.

This compoundStructureTypepKa of Conjugate Acid (R-NH₃⁺)
AmmoniaNH₃-9.26
Methylthis compoundCH₃NH₂Aliphatic (Primary)10.64
Dimethylthis compound(CH₃)₂NHAliphatic (Secondary)10.73
Trimethylthis compound(CH₃)₃NAliphatic (Tertiary)9.81
Ethylthis compoundCH₃CH₂NH₂Aliphatic (Primary)10.75
Cyclohexylthis compoundC₆H₁₁NH₂Aliphatic (Primary)10.64
AnilineC₆H₅NH₂Aromatic (Primary)4.6
p-Toluidinep-CH₃C₆H₄NH₂Aromatic (Primary)5.1
p-Nitroanilinep-NO₂C₆H₄NH₂Aromatic (Primary)1.0

As the data clearly shows, aliphatic amines like methylthis compound and cyclohexylthis compound have much higher pKa values (are stronger bases) than aromatic amines like aniline. The electron-donating methyl group in p-toluidine increases basicity relative to aniline, while the electron-withdrawing nitro group in p-nitroaniline drastically reduces it.

Logical Framework for Basicity Comparison

The following diagrams illustrate the key electronic effects governing the basicity of aliphatic and aromatic amines.

Safety Operating Guide

Essential Safety and Handling of Amines in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Amines are a versatile class of organic compounds widely utilized in pharmaceuticals, agriculture, and chemical manufacturing.[1] However, their handling necessitates stringent safety protocols due to potential health risks, including toxicity and corrosivity.[1] Adherence to proper personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is paramount for ensuring the safety of laboratory personnel.

Immediate Safety and Operational Plan

A comprehensive risk assessment should be conducted before handling any amine.[1] The following procedural steps provide a direct guide for safe operation:

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation of vapors.[2][3]

    • Ensure all containers are properly labeled with the contents, hazards, and handling instructions.[1][3]

    • Keep containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents, acids, and moisture.[2][3]

    • Have an emergency response plan in place for spills or exposures, including access to an eyewash station and safety shower.[1][4]

  • Personal Protective Equipment (PPE) Selection and Use:

    • Eye and Face Protection: Chemical splash goggles are required when handling amines.[5][6] In situations with a higher risk of splashing, a face shield worn over splash goggles is mandatory.[5][7]

    • Skin Protection: Lightweight protective clothing or a lab coat should be worn to cover as much skin as possible.[2][8] For larger quantities or more hazardous amines, a chemical-resistant apron or suit may be necessary.[9][10]

    • Hand Protection: Select appropriate chemical-resistant gloves. The choice of glove material is critical and depends on the specific this compound and the duration of contact.[7][11][12] Nitrile gloves offer good general protection for incidental contact, but for extended contact or with certain amines, butyl rubber or neoprene gloves are recommended.[11][12][13] Always inspect gloves for rips or punctures before use and never reuse disposable gloves.[12]

    • Respiratory Protection: If engineering controls do not provide sufficient protection from vapors, a respirator is required.[1][7] The type of respirator and cartridge will depend on the specific this compound and its concentration in the air.[14][15] A respiratory protection program, including fit testing and training, is essential.[7]

  • Handling Procedure:

    • Avoid direct contact with skin and eyes.[2]

    • Do not eat, drink, or smoke in the handling area.[2][4]

    • Use non-sparking tools and take precautions against static discharge.[2]

    • Wash hands thoroughly after handling amines.[2][4]

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][4]

    • Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[1]

    • Ingestion: Immediately call a poison center or doctor.[2]

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation:

    • Never dispose of amines down the drain.[16]

    • Segregate this compound waste from other chemical waste streams to avoid potentially hazardous reactions.[16]

  • Waste Containers:

    • Use clearly labeled, compatible waste containers.[16][17] Plastic containers are generally safer than glass or metal.[16]

    • The label should include the full chemical name, concentration, and associated hazards.[16][18]

  • Collection and Disposal:

    • Store waste containers in a designated, well-ventilated satellite accumulation area, preferably within a fume hood.[18]

    • Follow your institution's specific guidelines for hazardous waste pickup and disposal, which is typically handled by an environmental health and safety (EHS) department.[17][18]

    • For spills, absorb the material with vermiculite, dry sand, or earth and place it into a designated waste container.[4]

Data Presentation

Table 1: Chemical Resistance of Glove Materials to Amines

Glove MaterialResistance to AminesRecommended UseDisadvantages
Butyl Rubber ExcellentGood for ketones and esters, which may be present with this compound derivatives.[11][13]Poor for gasoline and aliphatic, aromatic, and halogenated hydrocarbons.[12][13]
Neoprene GoodGood for acids, bases, alcohols, fuels, peroxides, hydrocarbons, and phenols.[12]Poor for halogenated and aromatic hydrocarbons.[12]
Nitrile GoodExcellent general use glove; good for solvents, oils, greases, and some acids and bases.[12]Not recommended for use with strong oxidizing agents, aromatic solvents, ketones, and acetates.[13]
Polyvinyl Chloride (PVC) GoodGood for acids, bases, oils, fats, peroxides, and amines.[11][12]Poor for most organic solvents.[12]

Experimental Protocols

The information provided is based on established safety guidelines and chemical resistance data. For specific experimental protocols involving amines, it is crucial to consult the Safety Data Sheet (SDS) for the particular this compound being used. The SDS will provide detailed information on physical and chemical properties, hazards, first-aid measures, and handling and storage precautions.[19]

Mandatory Visualization

PPE_Selection_for_Amine_Handling Workflow for Selecting Personal Protective Equipment (PPE) for Handling Amines cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling Amines risk_assessment Conduct Risk Assessment (Consult SDS) start->risk_assessment ventilation Is adequate ventilation (e.g., fume hood) available? risk_assessment->ventilation eye_protection Eye Protection: - Chemical Splash Goggles - Face shield for splash risk ventilation->eye_protection Yes respiratory_protection Respiratory Protection: - Use appropriate respirator and cartridge if ventilation is inadequate ventilation->respiratory_protection No skin_protection Skin Protection: - Lab Coat or Chemical Resistant Apron - Closed-toe shoes eye_protection->skin_protection hand_protection Hand Protection: - Select appropriate gloves (e.g., Nitrile, Butyl, Neoprene) skin_protection->hand_protection proceed Proceed with Handling hand_protection->proceed respiratory_protection->eye_protection

Caption: Workflow for Selecting PPE for Handling Amines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.